2-Chloro-5,6-dihydrobenzo[h]quinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5,6-dihydrobenzo[h]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2/c13-12-14-7-9-6-5-8-3-1-2-4-10(8)11(9)15-12/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVWPKBPZNKRDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704851 | |
| Record name | 2-Chloro-5,6-dihydrobenzo[h]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13036-53-8 | |
| Record name | 2-Chloro-5,6-dihydrobenzo[h]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Analytical Landscape of 2-Chloro-5,6-dihydrobenzo[h]quinazoline: A Technical Guide
Foreword: The Pursuit of a Novel Scaffold
In the dynamic field of drug discovery and materials science, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The benzo[h]quinazoline core, a rigid and planar system, has garnered significant interest due to its prevalence in biologically active molecules.[1][2] The targeted derivatization of this core, such as the introduction of a chlorine atom at the 2-position of the 5,6-dihydro variant, presents a compelling avenue for modulating physicochemical and pharmacological properties. However, the path of scientific inquiry is not always linear. A comprehensive search of the scientific literature and chemical databases reveals a notable scarcity of reported data for the specific entity, 2-Chloro-5,6-dihydrobenzo[h]quinazoline .
This guide is structured to address this informational gap. As is common in cutting-edge research, we are often faced with the challenge of characterizing novel or sparsely documented compounds. In such instances, a deep understanding of analogous structures and spectroscopic principles becomes paramount. Therefore, this document will serve as a technical guide, providing not only the available information but also a scientifically-grounded predictive analysis of the spectral characteristics and a plausible synthetic strategy for this compound. We will proceed by first examining the parent scaffold, 5,6-dihydrobenzo[h]quinazoline, and then extrapolate the expected influence of the 2-chloro substituent.
The Core Scaffold: 5,6-dihydrobenzo[h]quinazoline
Understanding the foundational structure is critical. The synthesis of 5,6-dihydrobenzo[h]quinazoline has been reported, providing a basis for its characterization.[3]
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂ | [4] |
| Molecular Weight | 182.23 g/mol | [4] |
| Exact Mass | 182.0844 g/mol | [4] |
Available Spectral Data
The mass spectrum of the parent compound, 5,6-dihydrobenzo[h]quinazoline, is available and provides a crucial fingerprint for this core structure.[4]
Mass Spectrometry (GC-MS): The fragmentation pattern in the mass spectrum is indicative of the stable fused aromatic system. The molecular ion peak (M⁺) is expected to be prominent, reflecting the stability of the heterocyclic core.
The Target Molecule: this compound - A Predictive Analysis
While a specific CAS number for this compound is not readily found in public databases, we can predict its properties based on the established knowledge of the parent scaffold and the electronic effects of the chloro substituent.
Predicted CAS Number and Molecular Formula
-
Predicted CAS Number: Not assigned. The absence of a CAS number in major chemical databases suggests the compound is not commercially available or has not been widely synthesized and registered.
-
Molecular Formula: C₁₂H₉ClN₂
-
Molecular Weight: 216.67 g/mol
-
Exact Mass: 216.0454 g/mol
Predicted Spectral Data
The introduction of a chlorine atom at the 2-position will induce predictable changes in the spectral data compared to the parent compound.
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is anticipated to show signals corresponding to the aromatic and dihydro protons. The chlorine atom, being electron-withdrawing, will influence the chemical shifts of the nearby protons.
-
Aromatic Protons: The protons on the benzo ring are expected to appear in the range of δ 7.0-8.5 ppm. The exact splitting pattern will depend on their coupling with each other.
-
Dihydro Protons: The protons at positions 5 and 6 are aliphatic and will appear further upfield, likely as multiplets in the range of δ 2.5-3.5 ppm.
-
Quinazoline Proton: The proton at the 4-position is expected to be a singlet in the aromatic region.
¹³C NMR Spectroscopy (Predicted):
The carbon NMR will provide insight into the carbon framework. The carbon atom attached to the chlorine (C-2) will be significantly deshielded.
-
C-2: Expected to be in the range of δ 155-165 ppm.
-
Other Aromatic Carbons: Expected in the range of δ 120-150 ppm.
-
Aliphatic Carbons (C-5, C-6): Expected in the upfield region, likely around δ 20-30 ppm.
Mass Spectrometry (Predicted):
The mass spectrum will be characterized by a distinct isotopic pattern for the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
Molecular Ion (M⁺): A prominent peak is expected at m/z 216, with a characteristic M+2 peak at m/z 218 with approximately one-third the intensity.
-
Fragmentation: Fragmentation may involve the loss of a chlorine radical or HCl, followed by further fragmentation of the heterocyclic ring.
Infrared (IR) Spectroscopy (Predicted):
The IR spectrum will show characteristic absorption bands for the aromatic and aliphatic C-H stretching, C=N, and C=C stretching vibrations.
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~2950 cm⁻¹: Aliphatic C-H stretching.
-
~1620-1500 cm⁻¹: C=N and C=C stretching vibrations of the quinazoline ring system.
-
~800-700 cm⁻¹: C-Cl stretching vibration.
Proposed Synthetic Pathway and Experimental Protocols
While a direct synthesis for this compound is not explicitly detailed in the available literature, a plausible synthetic route can be devised based on established methods for constructing the quinazoline ring system.[1]
Synthetic Workflow Diagram
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Amino-5,6-dihydrobenzo[h]quinazoline
-
To a solution of 1-tetralone (1 equivalent) in a suitable solvent (e.g., ethanol), add guanidine hydrochloride (1.2 equivalents) and a base (e.g., sodium ethoxide).
-
Reflux the mixture for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with an appropriate acid.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-Amino-5,6-dihydrobenzo[h]quinazoline.
Step 2: Synthesis of this compound (Sandmeyer Reaction)
-
Dissolve 2-Amino-5,6-dihydrobenzo[h]quinazoline (1 equivalent) in a cold aqueous solution of hydrochloric acid.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the resulting solid by recrystallization or column chromatography to yield this compound.
Analytical Characterization Workflow
Caption: Standard workflow for the analytical characterization of the target compound.
Conclusion and Future Directions
The exploration of this compound presents an intriguing challenge due to the current lack of comprehensive experimental data. This guide has provided a framework for its investigation by leveraging data from analogous compounds to predict its spectral properties and proposing a viable synthetic route. The successful synthesis and characterization of this molecule would be a valuable contribution to the field of heterocyclic chemistry. Future work should focus on executing the proposed synthesis, followed by rigorous spectroscopic analysis to validate the predictions made herein. The biological evaluation of this and related derivatives could unveil novel therapeutic agents, underscoring the importance of pursuing such uncharted chemical territories.[5]
References
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SpectraBase. 5,6-Dihydrobenzo[h]quinazoline. [Link]
- Osarodion, O. P. (2021). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl quinazolin-4-(3H)-one Derivative. Journal of Material Sciences & Manufacturing Research, SRC/JMSMR-114.
- Sonousi, A., et al. (2021). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2644-2655.
- Antypenko, L., et al. (2022). 5,6‐Dihydrotetrazolo[1,5‐c]quinazolines: Toxicity prediction, synthesis, antimicrobial activity, molecular docking, and perspectives. Archiv der Pharmazie, 355(10), 2200171.
- Ingebrigtsen, T., Lejon, T., & Hansen, L. K. (2005). 5,6-Dihydrobenzo[h]quinazoline. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3659-o3660.
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Royal Society of Chemistry. Supporting Information for: One-pot synthesis of 5,6,7,8-tetrahydroquinazolines from ketones and 1,3,5-triazine. [Link]
- Li, J., et al. (2022). Synthesis and evaluation of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one derivatives as novel non-lipogenic ABCA1 up-regulators with inhibitory effects on macrophage-derived foam cell formation. European Journal of Medicinal Chemistry, 238, 114467.
- Manfroni, G., et al. (2012). Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. Bioorganic & Medicinal Chemistry Letters, 22(2), 1125-1129.
-
PubChem. 5,6-Dihydrobenz(h)quinoline. [Link]
- Sharma, S., & Kaur, A. (2021). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 3, 100181.
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PubChem. 5,6-Dihydro-8-methoxybenzo(f)quinazoline-1,3-diamine. [Link]
- Al-Ostath, A., et al. (2024). Design, Synthesis, Spectral Characterization, in silico ADMET Studies, Molecular Docking, Antimicrobial Activity, and Anti Breast Cancer Activity of 5,6-dihydrobenzo[H]quinazolines.
- Reddy, T. J., et al. (2014). One-Pot Synthesis of Benzazoles and Quinazolinones via Iron Pentacarbonyl Mediated Carbonylation of Aryl Iodides under Microwave. Organic letters, 16(16), 4174-4177.
- Al-Suwaidan, I. A., et al. (2018).
- Zhang, Y., et al. (2022). Novel 5,6-dihydrobenzo[h]quinazoline derivatives as succinate dehydrogenase inhibitors: design, synthesis, antifungal activity and mechanism of action. Pest Management Science, 78(11), 4909-4920.
- Sharma, P., & Kumar, A. (2018). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 15(6), 756-781.
- Sharma, P., & Kumar, A. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 516-542.
- Larsen, S. D., et al. (2013). Novel inhibitors of bacterial virulence: development of 5,6-dihydrobenzo[h]quinazolin-4(3H)-ones for the inhibition of group A streptococcal streptokinase expression. Bioorganic & Medicinal Chemistry Letters, 23(7), 2172-2176.
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Global Substance Registration System. 5,6-DIHYDRO-8-METHOXYBENZO(F)QUINAZOLINE-1,3-DIAMINE. [Link]
- Mohammed, M. A., & Al-Masoudi, N. A. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Tenside Surfactants Detergents, 53(4), 333-341.
- Al-Ghorbani, M., et al. (2015). 2-Amino-4-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile.
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The Dihydrobenzo[h]quinazoline Scaffold: A Versatile Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous therapeutic agents.[1][2] Among the various quinazoline analogs, the dihydrobenzo[h]quinazoline scaffold has emerged as a particularly promising core structure for the design of novel bioactive molecules. This guide provides a comprehensive technical overview of the biological activities associated with this scaffold, delving into its synthesis, mechanisms of action, and therapeutic potential across various disease areas. We will explore its utility in the development of anticancer, anti-inflammatory, antimicrobial, and antiplatelet agents, supported by experimental data and mechanistic insights.
Anticancer Activity: Targeting Key Pathways in Oncology
The dihydrobenzo[h]quinazoline scaffold has proven to be a fertile ground for the discovery of potent anticancer agents.[3] Researchers have successfully designed and synthesized derivatives that exhibit significant cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.
Inhibition of Fms-like Tyrosine Kinase 3 (FLT3)
Mutations in the Fms-like tyrosine kinase 3 (FLT3) receptor are a common driver in acute myeloid leukemia (AML).[4] This has made FLT3 a critical target for therapeutic intervention. A series of 5,6-dihydrobenzo[h]quinazoline derivatives have been developed as potent FLT3 inhibitors.[4] These compounds have demonstrated significant antiproliferative activities against AML cell lines, such as MV4-11, which harbors the FLT3-ITD mutation.[4]
Key Derivatives and In Vitro Activity:
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| III-1a | FLT3-ITD | MV4-11 | N/A | [4] |
| III-1c | FLT3-ITD | MV4-11 | N/A | [4] |
| III-2a | FLT3-ITD | MV4-11 | N/A | [4] |
| III-2c | FLT3-ITD | MV4-11 | N/A | [4] |
| III-4a | FLT3-ITD | MV4-11 | N/A | [4] |
Note: Specific IC50 values were not provided in the abstract, but the compounds displayed "comparable inhibitory potency" and "remarkable antiproliferative activities."
Disruption of Tubulin Polymerization
The microtubule network is a crucial component of the cellular cytoskeleton and a well-established target for anticancer drugs. Certain 4-phenyl-5,6-dihydrobenzo[h]quinazolines have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]
One promising compound, 6d , effectively inhibited tubulin polymerization with an IC50 of 2.27 µM.[5] In silico docking studies suggest that this compound binds to the colchicine binding site on β-tubulin.[5] This disruption of microtubule dynamics triggers apoptosis in cancer cells.[5]
Anticancer Activity of Selected 4-Phenyl-5,6-dihydrobenzo[h]quinazolines:
| Compound | Cell Line | IC50 (µM) | Reference |
| 4a | MCF-7 (Breast) | 5.89 | [5] |
| 4a | DLD-1 (Colon) | 1.50 | [5] |
| 4a | A549 (Lung) | 1.86 | [5] |
| 4a | DU145 (Prostate) | 1.50 | [5] |
| 4d | DLD-1 (Colon) | 2.96 | [5] |
| 4d | DU145 (Prostate) | 5.25 | [5] |
| 6d | Various | 7 (at IC50) | [5] |
General Cytotoxic Activity
Other dihydrobenzo[h]quinazoline derivatives have demonstrated broad-spectrum anticancer activity. For instance, compounds C1 (4-(2-fluorophenyl)-1,4,5,6 tetrahydro-2-(methyl thio) benzo quinazoline) and C2 (4-(3,4 dimethoxyphenyl)-1,4,5,6-tetrahydro-2-(methylthio) benzo quinazoline) showed significant inhibitory action against the MCF-7 breast cancer cell line.[6] Compound C1 exhibited 90.38% inhibition at a concentration of 7.8 µg/ml.[6]
Anti-inflammatory and Antiplatelet Activities: Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of many diseases, making the development of effective anti-inflammatory agents a priority. The dihydrobenzo[h]quinazoline scaffold has yielded compounds with potent anti-inflammatory and antiplatelet activities.
Inhibition of the NF-κB Signaling Pathway
The nuclear factor kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[7] A series of 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives have been designed as NF-κB inhibitors.[7] One particularly potent compound, the fluorine-substituted derivative 8c , demonstrated significant anti-inflammatory activity with low toxicity.[7] Mechanistic studies revealed that compound 8c significantly reduced the phosphorylation of IκBα and p65, key steps in the activation of the NF-κB pathway.[7]
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The Strategic Cornerstone: A Technical Guide to 2-Chloro-5,6-dihydrobenzo[h]quinazoline in Modern Drug Discovery
Introduction: The Quinazoline Scaffold and the Rise of a Versatile Intermediate
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities from anticancer and antimicrobial to anti-inflammatory. Many of these biological functions stem from the ability of the quinazoline core to act as a competitive inhibitor at the ATP-binding site of protein kinases. Within the vast chemical space of quinazoline-based compounds, a select few intermediates serve as critical launchpads for the synthesis of diverse and potent drug candidates. This guide focuses on one such cornerstone: 2-Chloro-5,6-dihydrobenzo[h]quinazoline .
This partially saturated tricyclic heteroaromatic compound offers a unique combination of a rigidified core, which can impart favorable conformational constraints, and a highly reactive chlorosubstituent at the 2-position. This reactivity is the lynchpin of its utility, enabling medicinal chemists to introduce a vast array of functional groups through well-established synthetic methodologies. This guide will provide an in-depth exploration of the synthesis, reactivity, and strategic application of this pivotal intermediate in the context of contemporary drug discovery, with a particular focus on the development of kinase inhibitors.
Synthesis of the Core Intermediate: A Two-Step Approach
The synthesis of this compound is most logically approached through a two-step sequence: the initial construction of the corresponding quinazolinone (or hydroxyquinazoline) core, followed by a robust chlorination reaction.
Step 1: Construction of the 5,6-Dihydrobenzo[h]quinazolin-2(1H)-one Scaffold
The formation of the foundational tricyclic ring system can be efficiently achieved through the condensation of α-tetralone with a suitable one-carbon synthon and a nitrogen source. A common and effective method involves the reaction with guanidine carbonate, which provides the 2-amino-5,6-dihydrobenzo[h]quinazoline. An alternative and direct route to the desired quinazolinone involves the reaction of α-tetralone with urea.
Caption: Synthesis of the quinazolinone scaffold.
Experimental Protocol: Synthesis of 5,6-Dihydrobenzo[h]quinazolin-2(1H)-one
-
To a round-bottom flask equipped with a reflux condenser, add α-tetralone (1.0 eq), urea (1.5 eq), and a high-boiling solvent such as ethylene glycol.
-
Heat the reaction mixture to reflux (approximately 180-200 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Pour the mixture into cold water and stir for 30 minutes to fully precipitate the solid.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold non-polar solvent like hexane to remove any unreacted α-tetralone.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Chlorination of the Quinazolinone
The conversion of the 5,6-dihydrobenzo[h]quinazolin-2(1H)-one to the desired 2-chloro intermediate is a critical step that activates the molecule for subsequent diversification. The most common and effective method for this transformation is treatment with phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base or with the addition of phosphorus pentachloride (PCl₅) to drive the reaction to completion.
Caption: Chlorination of the quinazolinone intermediate.
Experimental Protocol: Synthesis of this compound
-
In a fume hood, carefully add 5,6-dihydrobenzo[h]quinazolin-2(1H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~10 eq) in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Optionally, add a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, allow the reaction to cool to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously quench the residue by pouring it onto crushed ice with vigorous stirring. This is a highly exothermic process and must be done with extreme care in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide until a precipitate forms.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 5,6-Dihydrobenzo[h]quinazolin-2(1H)-one | C₁₂H₁₀N₂O | 198.22 | Off-white to pale yellow solid |
| This compound | C₁₂H₉ClN₂ | 216.67 | White to off-white solid |
Chemical Reactivity and Strategic Applications in Drug Discovery
The synthetic utility of this compound is primarily derived from the reactivity of the C2-chloro substituent. This position is susceptible to both nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions, providing two powerful avenues for molecular diversification.
Nucleophilic Aromatic Substitution (SₙAr) Reactions
The electron-withdrawing nature of the pyrimidine ring activates the C2 position towards nucleophilic attack. This allows for the straightforward displacement of the chloride with a variety of nucleophiles, most notably amines. This reaction is a cornerstone in the synthesis of many kinase inhibitors, where an amino linkage to a substituted aniline or other aromatic system is a common structural motif.
Caption: Nucleophilic Aromatic Substitution at C2.
The choice of reaction conditions (solvent, temperature, and base) can be tailored to the nucleophilicity of the amine and the desired reaction rate. This reaction provides a direct and efficient route to 2-anilino-5,6-dihydrobenzo[h]quinazoline derivatives, which are key structures in many targeted therapies.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent also serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups at the C2 position. This vastly expands the accessible chemical space and allows for fine-tuning of steric and electronic properties to optimize ligand-target interactions.
Caption: Suzuki cross-coupling reaction at C2.
The ability to perform these diverse transformations from a single, readily accessible intermediate underscores the strategic importance of this compound in library synthesis and lead optimization campaigns.
Case Study: Application in the Synthesis of Kinase Inhibitors
The 2-aminoquinazoline scaffold is a well-established pharmacophore for a variety of protein kinase inhibitors. For instance, derivatives of this core have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs) and Src kinase, both of which are important targets in oncology. While a specific, named drug candidate originating directly from this compound is not readily found in the public domain, we can construct a representative synthetic route to a hypothetical CDK inhibitor to illustrate its practical application.
Hypothetical Synthesis of a CDK Inhibitor:
Caption: Synthesis of a hypothetical CDK inhibitor.
In this hypothetical synthesis, the 2-chloro intermediate undergoes a nucleophilic substitution with a substituted aniline. The choice of the aniline is critical for targeting a specific kinase; for example, an ethynyl group can form a key hydrogen bond in the ATP-binding pocket of some CDKs. The 5,6-dihydrobenzo[h]quinazoline core provides a rigid scaffold to correctly orient the aniline substituent for optimal binding.
Conclusion
This compound is a highly valuable and versatile chemical intermediate in the field of drug discovery. Its straightforward synthesis and the dual reactivity of the C2-chloro group, amenable to both nucleophilic substitution and palladium-catalyzed cross-coupling reactions, make it an ideal starting point for the creation of diverse chemical libraries. Its application in the synthesis of kinase inhibitors, a cornerstone of modern targeted cancer therapy, highlights its strategic importance. As the demand for novel and specific kinase inhibitors continues to grow, the utility of well-designed, reactive intermediates like this compound will undoubtedly continue to expand, solidifying its place as a key building block in the medicinal chemist's toolbox.
References
- A series of new 2-amino-4-aryl-5,6-dihydro-benzo[h] quinazoline derivatives have been synthesized by the reaction of 2-arylmethylidene-3,4- dihydro
Reactivity of the chloro group in "2-Chloro-5,6-dihydrobenzo[h]quinazoline"
An In-Depth Technical Guide to the Reactivity of the Chloro Group in 2-Chloro-5,6-dihydrobenzo[h]quinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5,6-dihydrobenzo[h]quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities.[1][2][3][4][5] The functionalization of this core structure is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[1] This in-depth technical guide focuses on the reactivity of the chloro group at the 2-position of this compound, a key intermediate for the synthesis of a wide array of derivatives. We will delve into the mechanistic underpinnings and provide field-proven insights into the most pertinent transformations, including nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel quinazoline-based compounds.
Introduction: The Strategic Importance of the this compound Core
The quinazoline ring system is a cornerstone in the development of pharmacologically active molecules, with derivatives exhibiting anti-cancer, anti-inflammatory, anti-convulsant, and antimicrobial properties, among others.[1][3][5] The benzo[h]annulated variant, specifically the 5,6-dihydrobenzo[h]quinazoline core, offers a three-dimensional structure that can effectively probe protein binding pockets. The chloro substituent at the 2-position serves as a versatile synthetic handle, allowing for the introduction of a wide range of functionalities through various chemical transformations. Understanding the reactivity of this chloro group is therefore crucial for the efficient and targeted synthesis of novel drug candidates.
The reactivity of the C2-chloro group in the quinazoline system is influenced by the presence of the nitrogen atoms within the pyrimidine ring. These nitrogen atoms withdraw electron density from the ring system, making the carbon atoms, particularly at positions 2 and 4, electrophilic and susceptible to nucleophilic attack. While in many 2,4-dichloroquinazoline systems the C4 position is more reactive, the absence of a leaving group at C4 in this compound directs reactivity towards the C2 position.[6]
Synthesis of the Core Scaffold: this compound
Proposed Synthetic Workflow
Caption: Proposed synthetic route to this compound.
Step-by-Step Synthetic Protocol (Proposed)
-
Formylation of α-Tetralone: α-Tetralone is treated with an excess of ethyl formate in the presence of a strong base like sodium ethoxide in a non-polar, aprotic solvent such as diethyl ether or toluene at low temperatures (0-5 °C). The reaction mixture is then stirred at room temperature until completion, followed by an acidic workup to yield 2-(hydroxymethylene)tetralone.
-
Condensation with Urea: The resulting 2-(hydroxymethylene)tetralone is condensed with urea in a suitable solvent like ethanol or acetic acid, often in the presence of a catalytic amount of a strong acid (e.g., HCl). The reaction is typically heated to reflux to drive the cyclization and dehydration, affording 5,6-dihydrobenzo[h]quinazolin-2(1H)-one.
-
Chlorination: The final step involves the conversion of the quinazolinone to the 2-chloro derivative. This is a standard transformation achieved by heating the quinazolinone with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline to facilitate the reaction. After completion, the excess POCl₃ is carefully quenched, and the product is isolated and purified.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the quinazoline ring system makes the 2-chloro position an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This class of reactions provides a straightforward method for introducing nitrogen, oxygen, and sulfur nucleophiles.
Mechanism of SNAr
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electrophilic carbon atom bearing the chloro group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored.
Caption: Generalized mechanism for SNAr at the C2 position.
Experimental Considerations and Protocol
The choice of solvent and base is critical for the success of SNAr reactions. Polar aprotic solvents like DMF, DMSO, or NMP are often employed to solvate the nucleophile and facilitate the reaction. The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often necessary to neutralize the HCl generated during the reaction, especially when using amine nucleophiles.
Table 1: Typical Conditions for SNAr on 2-Chloroquinazolines
| Nucleophile | Reagents & Conditions | Solvent | Typical Yields |
| Primary/Secondary Amines | Amine (1.1 eq), DIPEA (1.5 eq), 80-120 °C | Isopropanol, THF, or DMF | 70-95% |
| Alkoxides | NaOR or KOR (1.2 eq), RT to 60 °C | Corresponding alcohol or THF | 60-90% |
| Thiolates | NaSR or KSR (1.2 eq), RT to 60 °C | DMF or DMSO | 75-95% |
Step-by-Step Protocol for Amination
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., isopropanol or DMF), add the desired primary or secondary amine (1.0-1.2 eq).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.1-1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
For the formation of carbon-carbon and carbon-nitrogen bonds with a broader substrate scope and functional group tolerance, palladium-catalyzed cross-coupling reactions are indispensable tools.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and vinyl-substituted heterocycles.[9] It involves the reaction of the 2-chloroquinazoline with an organoboron species, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[10][11]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq).
-
The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.[12]
-
Heat the reaction mixture to 80-120 °C with stirring until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is then purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of aryl amines from aryl halides.[13][14][15] It offers a significant advantage over traditional methods for C-N bond formation due to its broad substrate scope and high functional group tolerance.[13]
The success of the Buchwald-Hartwig amination relies on the careful selection of the palladium catalyst, the phosphine ligand, and the base. For chloro-heterocycles, more electron-rich and sterically hindered phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to facilitate the oxidative addition step, which is typically the rate-limiting step for aryl chlorides. The choice of base is also crucial, with sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being commonly employed.
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Amine Type | Palladium Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Primary Aliphatic | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or RuPhos | NaOtBu or LHMDS | Toluene or Dioxane | 80-110 |
| Secondary Aliphatic | Pd₂(dba)₃ or Pd(OAc)₂ | BrettPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 90-120 |
| Primary Aryl | G3-XPhos Precatalyst | (Internal) | LHMDS | Toluene | 80-110 |
-
To an oven-dried reaction vessel, add the palladium pre-catalyst (1-3 mol%) and the phosphine ligand (1.2-1.5 eq relative to Pd).
-
Add this compound (1.0 eq), the amine (1.1-1.5 eq), and the base (1.5-2.0 eq).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture with vigorous stirring at the specified temperature until completion.
-
Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
The filtrate is concentrated, and the crude product is purified by flash column chromatography.
Conclusion
The chloro group at the 2-position of this compound is a highly versatile synthetic handle that provides access to a wide range of functionalized derivatives. Through well-established methodologies such as nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, researchers can efficiently introduce a diverse array of substituents, enabling comprehensive exploration of the chemical space around this privileged scaffold. The protocols and mechanistic insights provided in this guide are intended to empower scientists in the field of drug discovery and development to leverage the reactivity of this key intermediate for the synthesis of novel and potent therapeutic agents.
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- An overview of quinazolines: Pharmacological significance and recent developments. (2018). European Journal of Medicinal Chemistry.
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (n.d.). PMC - NIH.
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- Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (n.d.). SciSpace.
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An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-5,6-dihydrobenzo[h]quinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-Chloro-5,6-dihydrobenzo[h]quinazoline, a heterocyclic compound of significant interest in medicinal chemistry. Given the absence of direct experimental crystallographic data for this specific derivative, this guide synthesizes information from the experimentally determined structure of the parent compound, 5,6-dihydrobenzo[h]quinazoline, with established synthetic methodologies and computational modeling principles. We will explore a plausible synthetic pathway, predict its key spectroscopic features, and analyze its three-dimensional conformation. This document aims to serve as an authoritative resource for researchers engaged in the design and development of novel therapeutics based on the benzo[h]quinazoline scaffold.
Introduction: The Significance of the Benzo[h]quinazoline Scaffold
The quinazoline ring system is a prominent structural motif in a vast number of natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its derivatives have garnered substantial attention in drug discovery, exhibiting properties ranging from anticancer and anti-inflammatory to antimicrobial and anticonvulsant.[2][3] The annulation of a benzene ring to form the benzo[h]quinazoline core, particularly in its 5,6-dihydro form, creates a rigid, three-dimensional structure that is amenable to functionalization for targeted therapeutic applications. The introduction of a chlorine atom at the 2-position is a common strategy in medicinal chemistry to modulate the electronic properties, metabolic stability, and receptor binding affinity of a lead compound. Therefore, a thorough understanding of the molecular architecture of this compound is crucial for structure-activity relationship (SAR) studies and the rational design of new chemical entities.
Molecular Structure and Bonding
The foundational structure of this compound is derived from its parent, 5,6-dihydrobenzo[h]quinazoline. The core is a tetracyclic system comprising a pyrimidine ring fused to a partially saturated naphthalene system.
Core Scaffold: Insights from 5,6-dihydrobenzo[h]quinazoline
The crystal structure of the parent compound, 5,6-dihydrobenzo[h]quinazoline, has been determined by X-ray crystallography, providing invaluable insights into the geometry of the core scaffold.[4] The key structural features are:
-
Planarity: The quinazoline portion of the molecule is largely planar.
-
Dihydro Ring Conformation: The 5,6-dihydro ring adopts a conformation that deviates from planarity, introducing a distinct three-dimensional character to the molecule. In related dihydrobenzoimidazo[1,2-c]quinazoline structures, this nitrogen-containing six-membered ring has been observed to adopt a half-chair conformation.[5]
-
Bond Lengths and Angles: The bond lengths and angles within the aromatic portions are typical for fused heterocyclic systems, indicating delocalized π-electron systems.
The introduction of a chlorine atom at the 2-position is not expected to drastically alter the overall conformation of the tetracyclic system, but it will influence the electronic distribution and reactivity of the pyrimidine ring.
Proposed Synthesis Protocol
Synthesis Workflow Diagram
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Solubility and stability of "2-Chloro-5,6-dihydrobenzo[h]quinazoline" in different solvents
An Application Scientist's Guide to the Characterization of 2-Chloro-5,6-dihydrobenzo[h]quinazoline: Solubility and Stability Profiling
Authored by: Gemini, Senior Application Scientist
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] The specific derivative, this compound, presents a unique profile for investigation. As with any potential drug candidate, a thorough understanding of its physicochemical properties is a prerequisite for successful development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of this compound. We move beyond simple data presentation to explain the causality behind experimental design, ensuring a robust and reproducible characterization workflow. This document serves as a methodological blueprint, integrating established protocols with expert insights to facilitate the generation of high-quality, decision-driving data.
Introduction to this compound
The 5,6-dihydrobenzo[h]quinazoline core is a fused heterocyclic system that has been a subject of synthetic and structural interest.[3] The addition of a chlorine atom at the 2-position introduces a reactive site that can be crucial for both biological activity and chemical stability. The C-Cl bond can act as a leaving group in nucleophilic substitution reactions or influence the electronic properties of the entire ring system.
In early-stage drug discovery, two of the most critical parameters that dictate the "developability" of a compound are its solubility and stability.
-
Solubility directly impacts bioavailability, formulation possibilities, and the reliability of in vitro assay results. Poor solubility can be a significant hurdle, requiring extensive formulation work or even leading to the termination of a promising candidate.[4]
-
Stability determines a compound's shelf-life, its degradation profile under various environmental conditions, and potential toxicological risks from degradation products.[5][6]
This guide outlines the necessary experimental workflows to thoroughly characterize these two attributes for this compound.
Solubility Determination: A Methodological Approach
Predicting solubility based on structure suggests that this compound, being a relatively non-polar, chlorinated heterocyclic compound, will exhibit low aqueous solubility but higher solubility in common organic solvents. For quinazoline derivatives, polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often found to be effective.[7][8] A systematic evaluation across a panel of pharmaceutically relevant solvents is essential.
Rationale for Solvent Selection
The choice of solvents should reflect the potential applications and downstream experiments for the compound. A recommended starting panel includes:
-
Aqueous Buffers: Phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions. Additional buffers at acidic (e.g., pH 1.2) and basic pH values are recommended to understand the pH-solubility profile.[9]
-
Protic Solvents: Ethanol, Methanol.
-
Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (ACN). DMSO is a common choice for creating high-concentration stock solutions for biological assays.[10]
Experimental Protocol: Equilibrium Shake-Flask Method
The equilibrium shake-flask method is a widely accepted, robust technique for determining thermodynamic solubility.[7][9] It measures the concentration of a compound in a saturated solution after a sufficient equilibration period.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, inert vial (e.g., glass). The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a thermostatically controlled shaker for a period sufficient to reach equilibrium (typically 24-72 hours).[7] Preliminary experiments can determine the minimum time required.
-
Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid from the supernatant.[7]
-
Sampling: Carefully withdraw a known volume of the clear supernatant. To avoid transferring any particulate matter, it is highly recommended to pass the sample through a syringe filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.
Visualization of Solubility Workflow
Caption: Workflow for a Forced Degradation Study.
Caption: Potential Hydrolysis of the C-Cl Bond.
Data Summary Table
Summarize the findings from the forced degradation study in a table.
| Stress Condition | Time (h) | % Parent Compound Remaining | No. of Degradants | Observations |
| 0.1 M HCl, 60°C | 24 | |||
| 0.1 M NaOH, RT | 24 | |||
| 3% H₂O₂, RT | 24 | |||
| Thermal, 60°C | 24 | |||
| Photolytic | 24 |
Conclusion
The systematic characterization of this compound is a critical step in evaluating its potential as a lead compound. By employing robust, well-established methodologies such as the equilibrium shake-flask method for solubility and comprehensive forced degradation studies for stability, researchers can generate the high-quality data necessary for informed decision-making in the drug development pipeline. The protocols and frameworks provided in this guide offer a self-validating system to ensure the scientific integrity and reproducibility of these essential physicochemical assessments.
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Benchchem. Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide.
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Baluja et al. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech - International Journal of Basic and Applied Chemical Sciences.
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ChemBK. (2024). 2-chloroquinazolin-4(1H)-one.
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Kivala et al. (2021). Heterocycloalkynes Fused to a Heterocyclic Core: Searching for an Island with Optimal Stability-Reactivity Balance. Journal of the American Chemical Society.
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Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry.
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Sharma et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry.
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A Technical Guide to the Synthesis of Dihydrobenzo[h]quinazolines: Strategies, Mechanisms, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrobenzo[h]quinazolines represent a significant class of nitrogen-containing heterocyclic compounds. Their rigid, fused-ring structure is a common motif in pharmacologically active molecules, exhibiting a wide range of biological activities including anti-inflammatory and antiplatelet properties.[1] The benzo[h]quinazoline core is a key pharmacophore, and the development of efficient and versatile synthetic routes to access its dihydro variants is a critical endeavor in medicinal chemistry and drug discovery.[1][2]
This in-depth guide provides a comprehensive review of the primary synthetic strategies for constructing the dihydrobenzo[h]quinazoline scaffold. Moving beyond a simple catalog of reactions, this document delves into the underlying mechanisms, the rationale behind experimental choices, and provides detailed protocols for key transformations. The aim is to equip researchers with a robust understanding of the available synthetic tools, enabling informed decisions in the design and execution of synthetic campaigns targeting this important heterocyclic system.
Core Synthetic Strategies
The construction of the dihydrobenzo[h]quinazoline ring system can be broadly categorized into several key approaches. These strategies often involve the formation of the pyrimidine ring onto a pre-existing naphthalene or tetralone framework. The choice of strategy is typically dictated by the availability of starting materials, the desired substitution pattern on the final molecule, and the required reaction conditions.
Multicomponent Reactions (MCRs)
Multicomponent reactions have emerged as a powerful and efficient strategy for the synthesis of complex molecular architectures from simple, readily available starting materials in a single step.[3][4] These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate molecular diversity.[4][5][6]
Mechanism and Rationale:
A common MCR approach for dihydrobenzo[h]quinazolines involves the condensation of an aminonaphthalene or a related derivative, an aldehyde, and a source of ammonia or an equivalent. The reaction proceeds through a cascade of imine formation, cyclization, and subsequent aromatization or stabilization to the dihydro state. The use of microwave irradiation has been shown to significantly accelerate these reactions, often leading to higher yields and cleaner product formation in shorter reaction times.[5][6][7]
Logical Workflow for a Microwave-Assisted Multicomponent Synthesis
Caption: Workflow for a typical microwave-assisted multicomponent synthesis of quinazolines.
Representative Experimental Protocol: Microwave-Assisted Synthesis
This protocol is adapted from methodologies that utilize microwave heating to promote the condensation of 2-aminobenzophenones, aldehydes, and ammonium acetate.[8]
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the 2-aminobenzophenone derivative (1.0 mmol), the desired aldehyde (1.2 mmol), and ammonium acetate (5.0 mmol).
-
Solvent Addition: If the reaction is to be performed in a solvent, add 3-5 mL of a suitable high-boiling solvent such as ethanol or toluene. Note that many of these reactions can also be run under solvent-free conditions.[6][8]
-
Microwave Irradiation: Seal the vial and place it in the cavity of a dedicated microwave synthesizer. Irradiate the mixture at a constant temperature of 120-150°C for 10-30 minutes.[9] Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling the reaction vessel to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dihydrobenzo[h]quinazoline.
Friedländer Annulation and Related Cyclizations
The Friedländer synthesis is a classic and versatile method for the construction of quinoline and related heterocyclic systems.[10][11] It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone or ester.[11] This methodology can be adapted for the synthesis of dihydrobenzo[h]quinazolines.
Mechanism and Rationale:
The reaction can proceed through two primary mechanistic pathways, both typically catalyzed by acid or base.[10][11]
-
Pathway A (Aldol First): An initial intermolecular aldol condensation between the 2-aminoaryl ketone and the α-methylene-containing compound is the slow, rate-determining step.[12] The resulting aldol adduct then undergoes rapid cyclization via imine formation, followed by dehydration to yield the final product.[10][12]
-
Pathway B (Schiff Base First): The reaction begins with the formation of a Schiff base between the 2-aminoaryl ketone and the other carbonyl component. This is followed by an intramolecular aldol-type cyclization and subsequent dehydration.[10]
The choice of catalyst (acidic or basic) can influence the predominant pathway and the overall efficiency of the reaction.[11] Modern variations of the Friedländer synthesis employ a range of catalysts, including Lewis acids, iodine, and even catalyst-free conditions in water, to improve yields and promote greener reaction conditions.[10][13]
Generalized Friedländer Synthesis Mechanism
Caption: The two primary mechanistic pathways of the Friedländer synthesis.
Transition-Metal-Catalyzed Syntheses
In recent years, transition-metal catalysis has become an indispensable tool for the synthesis of heterocyclic compounds, including quinazolines and their derivatives.[14][15][16] These methods often involve C-H activation, coupling reactions, and acceptorless dehydrogenative coupling (ADC) strategies, offering novel and efficient routes to the target molecules.[8][17][18]
Mechanism and Rationale: Acceptorless Dehydrogenative Coupling (ADC)
ADC reactions are particularly elegant as they form C-N and C=N bonds with the liberation of hydrogen gas as the only byproduct.[18] A common approach involves the reaction of a 2-aminobenzyl alcohol with a nitrile or an amide, catalyzed by a transition metal complex (e.g., based on Mn, Ru, or Fe).[14][18]
The catalytic cycle typically involves:
-
Oxidation: The metal catalyst oxidizes the 2-aminobenzyl alcohol to the corresponding 2-aminobenzaldehyde.
-
Condensation: The in situ-generated aldehyde condenses with the nitrile or amide.
-
Cyclization and Dehydrogenation: The resulting intermediate undergoes intramolecular cyclization, followed by a final dehydrogenation step to afford the aromatic quinazoline ring system, regenerating the active catalyst.[18]
These methods are highly atom-economical and often proceed under milder conditions than traditional methods. The choice of metal, ligand, and base is crucial for catalytic activity and selectivity.[18]
Comparative Analysis of Synthetic Routes
To aid in the selection of an appropriate synthetic strategy, the following table summarizes the key features of the discussed methodologies.
| Synthetic Strategy | Key Features | Common Catalysts/Reagents | Advantages | Disadvantages |
| Multicomponent Reactions | One-pot convergence of three or more starting materials. | NH4OAc, Lewis acids, microwave irradiation.[6][8] | High efficiency, atom economy, operational simplicity, rapid access to diversity.[4][5] | Can sometimes lead to mixtures of products; optimization may be required. |
| Friedländer Annulation | Condensation of a 2-aminoaryl ketone with an α-methylene compound. | Acids (TfOH, TsOH), bases (KOtBu), Lewis acids, Iodine.[10][11] | Well-established, versatile, good yields.[11] | Can require harsh conditions (high temperatures, strong acids/bases); potential regioselectivity issues with unsymmetrical ketones.[11] |
| Transition-Metal Catalysis | Utilizes C-H activation, cross-coupling, or dehydrogenative coupling. | Complexes of Ru, Rh, Fe, Co, Mn, Cu.[14][18][19] | High atom economy (especially ADC), mild reaction conditions, novel bond formations.[18] | Cost and toxicity of some metal catalysts; may require specialized ligands and inert atmosphere techniques. |
Conclusion
The synthesis of dihydrobenzo[h]quinazolines is a field rich with diverse and powerful methodologies. The classical Friedländer annulation remains a reliable and robust approach, while modern multicomponent reactions offer a more streamlined and efficient path to molecular complexity. Furthermore, the advent of transition-metal-catalyzed reactions, particularly acceptorless dehydrogenative coupling, has opened new avenues for synthesis under greener and more atom-economical conditions.
The selection of a specific synthetic route will invariably depend on the target molecule's substitution pattern, the availability of starting materials, and the desired scale of the reaction. By understanding the mechanisms, advantages, and limitations of each approach detailed in this guide, researchers and drug development professionals can make more strategic decisions in their synthetic endeavors, ultimately accelerating the discovery and development of new therapeutic agents based on the dihydrobenzo[h]quinazoline scaffold.
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Marco-Contelles, J., et al. (2009). The Friedländer Synthesis of Quinolines. Chemical Reviews, 109(6), 2580-2613. [Link]
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Hameed, A., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 589. [Link]
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Wang, S., et al. (2015). Practical Catalytic Enantioselective Synthesis of 2,3-Dihydroquinazolinones by Chiral Brønsted Acid Catalysis. Angewandte Chemie International Edition, 54(42), 12519-12523. [Link]
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Hameed, A., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 589. [Link]
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Sharma, A., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3183. [Link]
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Sharma, A., et al. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 11, 1146603. [Link]
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Kumar, A., et al. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 29(10), 2353. [Link]
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Kumar, A., et al. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 29(10), 2353. [Link]
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Kumar, A., et al. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 29(10), 2353. [Link]
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Al-dujaili, A. H., & Al-Zayadi, A. H. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 706991. [Link]
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Eeswaraiah, B., et al. (2020). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules, 25(18), 4158. [Link]
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Devi, P., et al. (2017). Green approaches towards synthesis of substituted quinazolines. Current Green Chemistry, 4(1), 25-37. [Link]
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Sen, A., et al. (2016). Synthesis of Quinazolines and Dihydroquinazolines: o-Iodoxybenzoic Acid Mediated Tandem Reaction of o-Aminobenzylamine with Aldehydes. Synlett, 27(10), 1545-1549. [Link]
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ResearchGate. Green synthesis of functionalized quinazolines under microwave- (a,b)... [Link]
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Schoene, C., et al. (2019). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. Beilstein Journal of Organic Chemistry, 15, 222-229. [Link]
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Popova, E. A., et al. (2020). Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. Beilstein Journal of Organic Chemistry, 16, 2928-2938. [Link]
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Vaskevych, R. I., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(10), 2261. [Link]
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Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-dihydrobenzo[h]quinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 2-Chloro-5,6-dihydrobenzo[h]quinazoline Scaffold
The 5,6-dihydrobenzo[h]quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its rigid, polycyclic framework provides a unique three-dimensional arrangement for substituent presentation to biological targets. The introduction of a chlorine atom at the 2-position of this scaffold provides a key handle for synthetic diversification through nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[1][2]
This guide provides a detailed exploration of the principles and practical applications of SNAr reactions on this compound. It is designed to equip researchers with the foundational knowledge and actionable protocols to effectively utilize this versatile building block in the synthesis of novel molecular entities.
Understanding the Reactivity of this compound in SNAr Reactions
Nucleophilic aromatic substitution is a cornerstone of heterocyclic chemistry, enabling the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile.[3] The reactivity of the aryl halide is critically dependent on the electronic nature of the aromatic system. In the case of this compound, the presence of the electron-withdrawing nitrogen atoms in the pyrimidine ring significantly activates the chloro-substituent towards nucleophilic attack.
The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence involving a discrete, non-aromatic Meisenheimer complex.[4] However, for some systems, a concerted mechanism has been proposed.[4]
Regioselectivity in Related Systems
While the target molecule possesses a single chloro-substituent, it is informative to consider the reactivity of related dichloroquinazoline systems. In 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the C4 position under mild conditions, with substitution at the C2 position requiring more forcing conditions.[5][6][7][8] This enhanced reactivity of the C4 position is attributed to its higher electrophilicity.[6] For this compound, the C2 position is the sole site for substitution, simplifying the regiochemical outcome.
Core Principles of SNAr on this compound
The success of an SNAr reaction on this scaffold is governed by several key parameters:
-
Nucleophile Strength: A more potent nucleophile will generally lead to a faster reaction. Common nucleophiles include primary and secondary amines, thiols, and alkoxides.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN), or polar protic solvents like ethanol and isopropanol are typically employed to facilitate the reaction and stabilize the charged intermediates.[5]
-
Base: An auxiliary base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), is often required to neutralize the HCl generated during the reaction, especially when using amine nucleophiles.[5]
-
Temperature: Reaction temperatures can range from ambient to reflux, depending on the reactivity of the nucleophile and the desired reaction rate. Microwave irradiation can also be employed to accelerate these transformations.[2]
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates and nucleophiles.
Protocol 1: General Procedure for Amination of this compound
This protocol describes a general method for the substitution of the C2-chloro group with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine, benzylamine)
-
Solvent (e.g., isopropanol, ethanol, THF, or DMF)
-
Base (e.g., triethylamine or diisopropylethylamine)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent (e.g., isopropanol), add the amine (1.1-1.5 eq).
-
Add the base (1.5-2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (or an appropriate temperature based on the solvent and nucleophile) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a suitable solvent (e.g., cold ethanol), and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-amino-5,6-dihydrobenzo[h]quinazoline derivative.
Causality Behind Experimental Choices:
-
The excess of the amine and base is used to drive the reaction to completion and to neutralize the generated HCl.
-
The choice of solvent depends on the solubility of the starting materials and the desired reaction temperature. For less reactive amines, a higher boiling point solvent like DMF or DMSO might be necessary.
-
Heating is often required to overcome the activation energy of the reaction.
Protocol 2: Thiolation of this compound
This protocol outlines a general procedure for the introduction of a thiol-containing moiety.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Base (e.g., sodium hydride (NaH) or potassium carbonate (K2CO3))
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a suspension of the base (1.5 eq, e.g., NaH) in the anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon), add the thiol (1.2 eq) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The use of a strong base like NaH is necessary to deprotonate the thiol and generate the more nucleophilic thiolate.
-
An inert atmosphere is crucial when using reactive reagents like NaH to prevent quenching by atmospheric moisture.
-
The reaction is typically performed at elevated temperatures to facilitate the substitution.
Data Presentation and Comparison
The following table summarizes representative reaction conditions for the amination of chloroquinazolines, which can be adapted for this compound.
| Nucleophile Type | Base | Solvent | Temperature | Reaction Time | Reference |
| Aliphatic Amines | Et3N | THF | Room Temp. | 0.5 - 3 h | [5] |
| Benzylic Amines | Et3N | THF | Room Temp. | ~12 h | [5] |
| Anilines | NaOAc | THF/H2O | Reflux | 2 - 24 h | [5] |
| Anilines | iPr2NEt | Ethanol | ~80 °C | 12 - 24 h | [5] |
Visualization of Key Concepts
General SNAr Mechanism
Caption: Generalized SNAr mechanism on the quinazoline core.
Experimental Workflow for Amination
Caption: A typical experimental workflow for amination reactions.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | - Insufficiently reactive nucleophile- Low reaction temperature- Inappropriate solvent | - Use a stronger base to generate a more potent nucleophile (e.g., NaH for thiols).- Increase the reaction temperature or use microwave irradiation.- Switch to a higher boiling point, polar aprotic solvent like DMF or DMSO. |
| Side Product Formation | - Reaction with solvent- Decomposition of starting material or product | - Choose a less reactive solvent.- Lower the reaction temperature and extend the reaction time.- Ensure the reaction is performed under an inert atmosphere if reagents are air/moisture sensitive. |
| Difficulty in Purification | - Similar polarity of product and starting material- Presence of baseline impurities | - Optimize the eluent system for column chromatography.- Consider a different purification technique, such as recrystallization or preparative HPLC. |
Conclusion
The nucleophilic aromatic substitution reaction on this compound is a powerful and reliable method for the synthesis of diverse libraries of compounds for drug discovery and development. By understanding the core principles of this reaction and carefully selecting the appropriate reaction conditions, researchers can efficiently access a wide range of novel 2-substituted 5,6-dihydrobenzo[h]quinazoline derivatives. The protocols and guidelines presented herein provide a solid foundation for the successful implementation of this important synthetic transformation.
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Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
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General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]
-
Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. PubMed. [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]
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Synthesis and SAR of substituted pyrrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs. ScienceDirect. [Link]
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(a) General scheme for regioselective nucleophilic aromatic... ResearchGate. [Link]
-
Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. Beilstein Journal of Organic Chemistry. [Link]
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]
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Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
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Survey Reactivity of Some Substituted Quinazolinones with Pentafluoro(chloro)pyridine. Semantic Scholar. [Link]
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Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. [Link]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. [Link]
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The Strategic Application of 2-Chloro-5,6-dihydrobenzo[h]quinazoline in the Synthesis of Novel Kinase Inhibitors
Introduction: The Privileged Scaffold in Kinase Inhibition
The quinazoline core is a well-established "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2][3] Its bicyclic aromatic nature provides a rigid framework that can be strategically functionalized to interact with the ATP-binding pocket of various kinases.[4][5] Several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, feature the quinazoline scaffold and have demonstrated significant clinical success in cancer therapy.[6][7] The dihydrobenzo[h]quinazoline tricycle, a more complex analogue, offers an expanded three-dimensional chemical space for developing next-generation kinase inhibitors with potentially enhanced selectivity and potency.
This application note provides a detailed guide for researchers and drug development professionals on the synthesis and utilization of a key intermediate, 2-chloro-5,6-dihydrobenzo[h]quinazoline , in the generation of diverse libraries of kinase inhibitors. We will delve into the rationale behind its design, provide robust synthetic protocols, and illustrate its application in creating potent inhibitors of therapeutically relevant kinases.
The Role of the 2-Chloro Substituent: A Gateway to Diversity
The strategic placement of a chlorine atom at the 2-position of the 5,6-dihydrobenzo[h]quinazoline scaffold is a critical design element. This chloro group serves as an excellent leaving group, enabling facile nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide array of functional groups and pharmacophores at this position, which is crucial for modulating the inhibitor's affinity and selectivity for the target kinase.[8] By varying the nucleophile, researchers can systematically explore the structure-activity relationships (SAR) and optimize the compound's biological profile.[8][9]
Synthetic Protocol: Preparation of this compound
The synthesis of the target intermediate can be achieved through a multi-step sequence, starting from readily available starting materials. The following protocol is a representative and adaptable method.
Part 1: Synthesis of 3,4-dihydronaphthalen-1(2H)-one oxime
-
Reaction Setup: To a solution of α-tetralone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature for 4-6 hours.
-
Work-up and Purification: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water and collect the resulting precipitate by filtration. Wash the solid with water and dry under vacuum to yield the oxime.
Part 2: Beckmann Rearrangement to 3,4-dihydro-2H-benzo[b]azepin-5-one
-
Reaction Setup: Add the oxime from the previous step to polyphosphoric acid (PPA) at 80°C.
-
Reaction Conditions: Stir the mixture vigorously for 1-2 hours.
-
Work-up and Purification: Carefully pour the hot reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Part 3: Synthesis of 5,6-dihydrobenzo[h]quinazolin-2(1H)-one
-
Reaction Setup: To a solution of the lactam from Part 2 in toluene, add urea (1.5 equivalents) and p-toluenesulfonic acid (catalytic amount).
-
Reaction Conditions: Reflux the mixture with a Dean-Stark apparatus to remove water for 12-18 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Collect the precipitate by filtration, wash with cold toluene, and dry to obtain the desired quinazolinone.
Part 4: Chlorination to this compound
-
Reaction Setup: Suspend the quinazolinone from Part 3 in phosphorus oxychloride (POCl3) (5-10 equivalents).
-
Reaction Conditions: Reflux the mixture for 4-6 hours.
-
Work-up and Purification: Carefully quench the reaction by pouring it into a mixture of crushed ice and aqueous sodium bicarbonate solution. Extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography to yield this compound.
Application in Kinase Inhibitor Synthesis: A General Protocol
The this compound intermediate is a versatile building block for generating a library of potential kinase inhibitors. The general approach involves a nucleophilic aromatic substitution reaction with a desired amine, alcohol, or thiol.
General Protocol for Amine Substitution:
-
Reaction Setup: In a sealed tube, dissolve this compound (1 equivalent) and the desired amine (1.1-1.5 equivalents) in a suitable solvent such as n-butanol or 1,4-dioxane.
-
Reaction Conditions: Add a base, such as diisopropylethylamine (DIPEA) (2 equivalents). Heat the reaction mixture to 100-150°C for 8-24 hours.
-
Work-up and Purification: Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography or preparative HPLC to obtain the final kinase inhibitor.
Structure-Activity Relationship (SAR) Insights
The derivatization of the 2-position of the 5,6-dihydrobenzo[h]quinazoline scaffold allows for a systematic exploration of the SAR.[9] Key considerations include:
-
Hinge-Binding Motif: The amine introduced at the 2-position can form crucial hydrogen bonds with the hinge region of the kinase active site.
-
Hydrophobic Pockets: The nature of the substituent on the amine can be tailored to occupy hydrophobic pockets within the ATP-binding site, thereby increasing potency and selectivity.
-
Solvent-Exposed Region: Larger or more polar groups can extend into the solvent-exposed region, which can be modified to improve pharmacokinetic properties.
Data Presentation
| Intermediate/Product | Molecular Formula | Molecular Weight | Typical Yield (%) |
| 3,4-dihydronaphthalen-1(2H)-one oxime | C₁₀H₁₁NO | 161.20 | >90 |
| 3,4-dihydro-2H-benzo[b]azepin-5-one | C₁₀H₁₁NO | 161.20 | 60-70 |
| 5,6-dihydrobenzo[h]quinazolin-2(1H)-one | C₁₂H₁₀N₂O | 198.22 | 70-80 |
| This compound | C₁₂H₉ClN₂ | 216.67 | 80-90 |
| Representative Kinase Inhibitor | Varies | Varies | 50-80 |
Visualizing the Synthetic Workflow and Biological Context
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Synthetic workflow for this compound and its application.
Caption: Simplified signaling pathway inhibited by a receptor tyrosine kinase inhibitor.
Conclusion and Future Directions
The this compound scaffold represents a valuable and versatile platform for the discovery of novel kinase inhibitors. The synthetic route is robust and amenable to scale-up, and the reactivity of the 2-chloro group provides a straightforward entry point for library synthesis and SAR exploration. Future work in this area could involve the synthesis of chiral derivatives, the exploration of substitutions on the dihydrobenzo portion of the molecule, and the application of this scaffold to a broader range of kinase targets. The principles and protocols outlined in this application note provide a solid foundation for researchers to embark on the design and synthesis of the next generation of targeted therapeutics.
References
- Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022).
- Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. (2022).
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2025).
- Unraveling the Structure-Activity Relationship of 2-Chloro-N-quinolin-5-yl-benzamide Analogs: A Compar
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022).
- Protein kinase inhibitory activity of quinazolines for cancer therapy.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
- EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTE. Semantic Scholar.
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect.
- Synthetic route for the synthesis of quinazoline derivatives (7–27).
- Synthesis of quinazolines as tyrosine kinase inhibitors. (2009). PubMed.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023).
- Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. (2017).
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2023). PMC - PubMed Central.
- Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. (2018). PMC - PubMed Central.
- a) Structure of JAK inhibitors. b) Synthesis of triquinazine‐based JAK... (2019).
- Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evalu
- Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (2020). PMC - NIH.
- Novel 5,6-dihydrobenzo[h]quinazoline derivatives as succinate dehydrogenase inhibitors: design, synthesis, antifungal activity and mechanism of action. (2025). PubMed.
- Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC - PubMed Central.
- Quinazoline derivatives: synthesis and bioactivities. (2013). PMC - PubMed Central.
- Discovery of 2-arylquinazoline derivatives as a new class of ASK1 inhibitors. (2017). PubMed - NIH.
- Privileged structure-guided synthesis of quinazoline derivatives as inhibitors of trypanothione reductase. (2009). PubMed.
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Application Notes and Protocols for Antimicrobial Screening of Novel "2-Chloro-5,6-dihydrobenzo[h]quinazoline" Analogues
Introduction: The Quinazoline Scaffold as a Privileged Structure in Antimicrobial Drug Discovery
The relentless evolution of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Among the myriad of heterocyclic compounds explored in medicinal chemistry, the quinazoline nucleus stands out as a "privileged structure" due to its ability to interact with a wide array of biological targets.[2] Quinazolines, composed of a fused benzene and pyrimidine ring, have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] This diverse bioactivity makes the quinazoline scaffold a fertile ground for the development of new drugs.
The antimicrobial potential of quinazoline derivatives is well-documented.[4][5] Some quinazoline-based compounds are known to exert their effect by inhibiting critical bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication.[6] This mechanism is akin to that of the fluoroquinolone antibiotics. Other proposed mechanisms include the disruption of cell wall synthesis and the inhibition of other key cellular processes.[6] The continuous exploration of novel quinazoline analogues, such as the "2-Chloro-5,6-dihydrobenzo[h]quinazoline" series, is therefore a promising strategy in the fight against infectious diseases.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of novel "this compound" analogues. The protocols outlined herein are grounded in established methodologies and are designed to ensure scientific rigor and reproducibility.
Part 1: Foundational Knowledge for Antimicrobial Screening
A successful antimicrobial screening campaign begins with a solid understanding of the fundamental principles and the selection of appropriate methodologies. This section provides the essential background for designing and executing robust in vitro antimicrobial assays.
The Importance of Standardized Methodologies
To ensure the reliability and comparability of antimicrobial susceptibility testing (AST) data, it is crucial to adhere to standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are two key organizations that provide globally recognized guidelines for AST.[7][8] These standards encompass all aspects of testing, from media preparation and inoculum standardization to the interpretation of results.[9][10] While some novel compounds may necessitate modifications to standard methods, any such changes must be scientifically justified and rigorously validated.[7]
Selecting a Panel of Clinically Relevant Microorganisms
The initial screening of novel compounds should be performed against a diverse panel of clinically relevant microorganisms to determine the spectrum of activity. This panel should ideally include:
-
Gram-positive bacteria: Such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Bacillus subtilis.[11]
-
Gram-negative bacteria: Such as Escherichia coli and Pseudomonas aeruginosa.[11]
-
Fungi: Such as Candida albicans and Aspergillus niger.[3]
The selection of strains should also consider common resistance mechanisms to provide a more comprehensive understanding of the compound's potential.
Understanding Key Antimicrobial Parameters
The primary output of initial antimicrobial screening is the Minimum Inhibitory Concentration (MIC) . The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] For fungicidal agents, a prominent decrease in turbidity (around 50% inhibition) may also be considered for determining the MIC.[12]
Following the determination of the MIC, further characterization can be performed to determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) . These parameters indicate the lowest concentration of the compound required to kill the microorganism.
Part 2: Experimental Protocols for Antimicrobial Screening
This section provides detailed, step-by-step protocols for the antimicrobial screening of "this compound" analogues.
General Laboratory Preparations
2.1.1 Media and Reagent Preparation:
-
Bacterial Growth Media: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are the standard media for susceptibility testing of non-fastidious bacteria.
-
Fungal Growth Media: RPMI-1640 medium with L-glutamine, buffered with MOPS, is recommended for antifungal susceptibility testing of yeasts. Sabouraud Dextrose Agar (SDA) is suitable for the cultivation of fungi.
-
Stock Solutions of Test Compounds: Prepare a stock solution of the "this compound" analogue, typically at a concentration of 1 mg/mL or 10 mg/mL in a suitable solvent such as dimethyl sulfoxide (DMSO). Ensure the final concentration of the solvent in the assay does not exceed a level that affects microbial growth (typically ≤1%).
2.1.2 Inoculum Preparation and Standardization:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Vortex the suspension to ensure homogeneity.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to an approximate cell density of 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ cells/mL for yeasts.
-
Further dilute the standardized inoculum to achieve the final desired concentration for the assay (typically 5 x 10⁵ CFU/mL for bacteria in broth microdilution).
Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[12]
Workflow for MIC Determination:
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Procedure:
-
Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 50 µL of the test compound stock solution to the first well of each row to be tested and mix.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.
-
Prepare the standardized microbial inoculum as described in section 2.1.2 and dilute it to the final required concentration.
-
Add 50 µL of the diluted inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Seal the plate and incubate at 37°C for 24 hours for bacteria, or at 30°C for 48 hours for fungi.[11]
-
After incubation, determine the MIC by visually observing the lowest concentration of the compound that completely inhibits microbial growth.
Protocol for Agar Disk Diffusion Assay
The agar disk diffusion method is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.
Step-by-Step Procedure:
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the "this compound" analogue solution (e.g., 40 µg/mL).[11] A solvent control disk should also be prepared.
-
Place the impregnated disks onto the surface of the agar.
-
Incubate the plates under the same conditions as for the MIC assay.
-
After incubation, measure the diameter of the zone of inhibition around each disk in millimeters.
Part 3: Data Analysis and Interpretation
Data Presentation
The results of the antimicrobial screening should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of the activity of different analogues against various microorganisms.
Table 1: Hypothetical Antimicrobial Activity of "this compound" Analogues (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | P. aeruginosa | C. albicans |
| Analogue 1 | 8 | 32 | >64 | 16 |
| Analogue 2 | 4 | 16 | 64 | 8 |
| Analogue 3 | 16 | >64 | >64 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | - |
| Fluconazole | - | - | - | 2 |
Table 2: Hypothetical Zone of Inhibition Data for "this compound" Analogue 2 (40 µ g/disk )
| Microorganism | Zone of Inhibition (mm) |
| S. aureus | 18 |
| E. coli | 14 |
| P. aeruginosa | 10 |
| C. albicans | 16 |
Structure-Activity Relationship (SAR) Insights
The screening of a series of analogues allows for the elucidation of preliminary structure-activity relationships (SAR). For instance, the presence of electron-withdrawing groups on the quinazoline ring has been shown to influence antimicrobial activity.[4] By comparing the activity of different "this compound" analogues, researchers can identify key structural motifs responsible for potent antimicrobial effects, guiding future lead optimization efforts.
Part 4: Advanced Screening and Mechanistic Studies
Compounds that demonstrate promising initial activity should be subjected to further investigation to understand their mechanism of action and potential for in vivo efficacy.
Advanced Screening Workflow:
Caption: Advanced screening cascade for promising antimicrobial compounds.
-
Time-Kill Kinetic Assays: These studies provide information on the rate at which a compound kills a microbial population.
-
Biofilm Disruption Assays: Many chronic infections are associated with biofilms, which are inherently more resistant to antimicrobial agents.[13] Testing the activity of novel compounds against biofilms is therefore crucial.[14]
-
Mechanism of Action Studies: Investigating the specific cellular target of the compound can be achieved through various techniques, including macromolecular synthesis inhibition assays and enzyme inhibition assays.
-
Cytotoxicity Assays: It is essential to assess the toxicity of the lead compounds against mammalian cell lines to ensure a suitable therapeutic window.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the initial antimicrobial screening of novel "this compound" analogues. By adhering to standardized methodologies and systematically evaluating the activity of these compounds against a panel of clinically relevant microorganisms, researchers can effectively identify promising lead candidates for further development. The quinazoline scaffold continues to be a source of inspiration for the discovery of new medicines, and a rigorous and well-designed screening cascade is paramount to unlocking its full therapeutic potential.
References
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TSI Journals. (2016, October 15). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Retrieved from [Link]
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Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Retrieved from [Link]
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EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved from [Link]
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Jetir.Org. (n.d.). DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINE DRUG AS POTENTIAL ANTICANCER AGENTS. Retrieved from [Link]
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Wisdom Library. (2025, March 6). In vitro antimicrobial screening: Significance and symbolism. Retrieved from [Link]
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Research in Pharmacy and Health Sciences. (2023, June 12). Recent Developments in the Antimicrobial Activity of Quinazoline. Retrieved from [Link]
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NIH. (2024, April 24). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Retrieved from [Link]
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NIH. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved from [Link]
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Eco-Vector Journals Portal. (n.d.). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Retrieved from [Link]
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Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Retrieved from [Link]
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Medium. (2022, June 3). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Retrieved from [Link]
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EUCAST. (n.d.). EUCAST - Home. Retrieved from [Link]
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PubMed. (n.d.). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential antitumor agents: molecular docking study. Retrieved from [Link]
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ResearchGate. (n.d.). Antimicrobial activity of the quinazoline derivatives and their complexes. Retrieved from [Link]
-
NIH. (n.d.). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Retrieved from [Link]
-
CLSI. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. Retrieved from [Link]
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PubMed. (2017, April 1). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Retrieved from [Link]
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YouTube. (2021, January 13). Graphviz tutorial. Retrieved from [Link]
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MDPI. (n.d.). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Retrieved from [Link]
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Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
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Elsevier. (n.d.). From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting?. Retrieved from [Link]
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Graphviz. (n.d.). Graphviz. Retrieved from [Link]
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Microbiologics. (n.d.). Antibacterial & Antifungal Testing Services. Retrieved from [Link]
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graphviz. (n.d.). User Guide — graphviz 0.21 documentation. Retrieved from [Link]
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CLSI. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
PubMed. (2024, August 1). Design, synthesis and biological evaluation of novel quinazoline derivatives as immune checkpoint inhibitors. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 2-Chloro-5,6-dihydrobenzo[h]quinazoline as a Versatile Building Block for Advanced Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rational design of fluorescent probes is a cornerstone of modern chemical biology and diagnostics, enabling the visualization and quantification of specific analytes within complex biological systems.[1][2][3] This guide focuses on the strategic application of 2-Chloro-5,6-dihydrobenzo[h]quinazoline , a promising heterocyclic scaffold, in the construction of novel fluorescent probes. The unique structural and electronic properties of the benzo[h]quinazoline core, combined with the reactive 2-chloro group, provide a versatile platform for the development of probes with tunable photophysical properties and high selectivity. We will explore the underlying design principles, detailed synthetic protocols, and application workflows for creating fluorescent probes based on this scaffold, offering researchers a comprehensive resource to accelerate their discovery and development efforts.
Introduction: The Quinazoline Scaffold in Fluorescent Probe Design
Quinazoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry and materials science due to their wide range of biological activities and intriguing photophysical properties.[4][5][6] The rigid, planar structure of the quinazoline core often imparts favorable fluorescence characteristics, including high quantum yields and good photostability.[7][8] The donor-acceptor design principle is a classic and effective method for synthesizing new fluorescent molecules, and the quinazoline moiety can serve as an excellent acceptor.[7][8]
The this compound scaffold offers several distinct advantages for fluorescent probe development:
-
Reactive Handle: The chlorine atom at the 2-position serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various recognition moieties (e.g., amines, thiols, phenols) that can selectively interact with target analytes.
-
Extended π-System: The fused benzo ring extends the π-conjugated system of the quinazoline core, which can lead to red-shifted absorption and emission spectra, a desirable feature for biological imaging to minimize autofluorescence.[9]
-
Tunable Photophysics: Modification at the 2-position with different electron-donating or -withdrawing groups allows for fine-tuning of the molecule's photophysical properties, including absorption/emission wavelengths, Stokes shift, and quantum yield, through mechanisms like Intramolecular Charge Transfer (ICT).[3]
General Principles of Probe Design
A fluorescent probe typically consists of three key components: a fluorophore, a recognition moiety (receptor), and a linker. The design of probes based on this compound should strategically integrate these elements to achieve the desired sensing capabilities.
Sensing Mechanisms
The interaction of the probe with its target analyte can induce a change in its fluorescence output through several established mechanisms:
-
Photoinduced Electron Transfer (PeT): In the "off" state, a PeT process from a recognition moiety to the excited fluorophore quenches the fluorescence. Upon binding to the analyte, the PeT process is inhibited, leading to a "turn-on" fluorescence response.[10]
-
Intramolecular Charge Transfer (ICT): The analyte binding to the recognition moiety can alter the electron-donating or -withdrawing nature of the substituent at the 2-position, thereby modulating the ICT character of the fluorophore and causing a shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity.[3]
-
Fluorescence Resonance Energy Transfer (FRET): This mechanism involves two fluorophores, a donor and an acceptor.[1][2] While less direct for this specific building block, it can be incorporated by linking the quinazoline fluorophore to another dye through a linker that changes conformation upon analyte binding.
The logical workflow for designing a fluorescent probe using this building block is illustrated below.
Caption: Workflow for designing and applying fluorescent probes.
Synthetic Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the this compound building block and a representative fluorescent probe derived from it.
Protocol 1: Synthesis of this compound
This protocol is a proposed synthetic route based on established methods for quinazoline synthesis.[11][12] It involves the condensation of a β-tetralone derivative with urea, followed by chlorination.
Materials:
-
α-Tetralone
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Urea
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Carbon tetrachloride (CCl₄)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃)
-
Standard glassware for organic synthesis
Procedure:
-
Synthesis of 2-Bromo-α-tetralone:
-
To a solution of α-tetralone (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of BPO.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with a saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-bromo-α-tetralone, which can be used in the next step without further purification.
-
-
Synthesis of 5,6-Dihydrobenzo[h]quinazolin-2-ol:
-
In a round-bottom flask, combine 2-bromo-α-tetralone (1.0 eq) and urea (2.0 eq) in ethanol.
-
Reflux the mixture for 12-18 hours.
-
Cool the reaction to room temperature, and collect the resulting precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain 5,6-dihydrobenzo[h]quinazolin-2-ol.
-
-
Chlorination to this compound:
-
In a flame-dried flask under an inert atmosphere, suspend 5,6-dihydrobenzo[h]quinazolin-2-ol (1.0 eq) in POCl₃ (5.0 eq).
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux for 3-4 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Caption: Synthesis of the 2-chloro building block.
Protocol 2: Synthesis of a Representative Fluorescent Probe for Amines
This protocol describes the synthesis of an amine-sensitive fluorescent probe via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound (1.0 eq)
-
A primary or secondary amine (e.g., Piperidine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), piperidine (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMSO via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 100-120 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and pour it into ice-cold water.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
Purify the product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure fluorescent probe.
-
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Application: Spectroscopic Analysis and Analyte Sensing
This section outlines the protocol for evaluating the photophysical properties of the synthesized probe and its response to a target analyte.
Materials and Equipment:
-
Synthesized fluorescent probe
-
Spectroscopic grade solvents (e.g., DMSO, PBS buffer)
-
Target analyte solution (e.g., various amines at known concentrations)
-
UV-Vis spectrophotometer
-
Fluorometer
-
pH meter
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO).
-
Prepare stock solutions of the target analyte and potential interfering species in a suitable buffer (e.g., PBS, pH 7.4).
-
-
Photophysical Characterization:
-
Dilute the probe stock solution to a working concentration (e.g., 10 µM) in the desired solvent or buffer.
-
Record the absorption spectrum to determine the maximum absorption wavelength (λmax).
-
Record the emission spectrum by exciting at λmax to determine the maximum emission wavelength (λem).
-
Calculate the Stokes shift (λem - λmax).
-
Determine the fluorescence quantum yield (ΦF) using a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
-
Analyte Titration:
-
To a series of cuvettes containing the probe at a fixed concentration (e.g., 10 µM in PBS), add increasing concentrations of the target analyte.
-
Incubate for a short period to ensure the reaction reaches equilibrium.
-
Record the fluorescence emission spectrum for each concentration.
-
Plot the fluorescence intensity at λem against the analyte concentration to determine the detection limit and dynamic range.
-
-
Selectivity Study:
-
Prepare solutions of the probe with various potentially interfering species (e.g., other amines, metal ions, amino acids) at concentrations significantly higher than the target analyte.
-
Record the fluorescence response and compare it to the response obtained with the target analyte to assess selectivity.
-
| Property | Expected Outcome |
| Absorption Max (λmax) | Typically in the UV-Vis region (e.g., 350-450 nm) |
| Emission Max (λem) | Blue to green region (e.g., 450-550 nm), dependent on the substituent at C2 |
| Stokes Shift | A large Stokes shift is desirable to minimize self-absorption (e.g., >50 nm) |
| Quantum Yield (ΦF) | Moderate to high, increasing upon analyte binding for a "turn-on" probe.[7][9] |
| Response to Analyte | A significant change in fluorescence intensity or a ratiometric shift in λem. |
Conclusion
This compound is a highly promising and versatile building block for the development of novel fluorescent probes. Its straightforward functionalization via nucleophilic aromatic substitution allows for the incorporation of a wide array of recognition moieties, enabling the detection of diverse analytes. The extended conjugation of the benzo[h]quinazoline core provides a foundation for developing probes with favorable photophysical properties suitable for biological applications. The protocols and design principles outlined in this guide offer a solid framework for researchers to explore the potential of this scaffold in creating next-generation tools for chemical biology, diagnostics, and drug discovery.
References
-
Kikuchi, K. (2009). Design, synthesis, and biological application of fluorescent sensor molecules for cellular imaging. Methods in Molecular Biology, 574, 69-80. [Link][2]
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Ueno, T., & Nagano, T. (2011). Development of fluorescent probes for bioimaging applications. Journal of Health Science, 52(1), 1-8. [Link][10]
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Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS Chemical Biology, 3(3), 142-155. [Link][13]
-
Yuan, L., Lin, W., Zheng, K., & He, L. (2013). Fluorescent Probes for Biological Species and Microenvironments: from Rational Design to Bioimaging Applications. Accounts of Chemical Research, 46(7), 1462-1473. [Link][3]
-
Chen, Y., et al. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances, 10(56), 33895-33902. [Link][7][8]
-
Puttock, E., et al. (2020). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. Beilstein Journal of Organic Chemistry, 16, 2368-2374. [Link][9]
-
Aw, J., et al. (2010). Synthesis and characterization of 2-(2'-hydroxy-5'-chlorophenyl)-6-chloro-4(3H)-quinazolinone-based fluorogenic probes for cellular imaging of monoamine oxidases. Chemistry – An Asian Journal, 5(6), 1317-1321. [Link][14]
-
Al-Suwaidan, I. A., et al. (2022). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Molecules, 27(19), 6537. [Link][11]
-
Sharma, P., & Kumar, A. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal, 14, 107-131. [Link][4][5]
-
Sravanthi, T., & Manjulatha, M. (2021). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2021, 5521308. [Link][15]
-
Kaur, M., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(23), 7330. [Link][6]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link][12]
-
Zhang, W., et al. (2015). Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. ACS Medicinal Chemistry Letters, 6(5), 502-506. [Link][16][17]
-
Kikuchi, K. (2010). Design, synthesis and biological application of chemical probes for bio-imaging. Chemical Society Reviews, 39(6), 2048-2053. [Link][1]
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Troubleshooting & Optimization
Side products in the reaction of 2-tetralone with urea and a chlorinating agent
Technical Support Center: 2-Tetralone Reactions
Introduction: Navigating the Synthesis of Benzo[h]quinazolines
The reaction of 2-tetralone with urea and a chlorinating agent, such as phosphorus oxychloride (POCl₃), is a powerful method for synthesizing 2-amino-4-chloro-5,6-dihydrobenzo[h]quinazoline and related heterocyclic scaffolds. These structures are of significant interest in medicinal chemistry and drug development. The reaction is mechanistically related to the Vilsmeier-Haack reaction, where a reactive electrophilic species, a chloroiminium ion, is generated in situ from urea and POCl₃.[1][2] This electrophile then reacts with the enol form of 2-tetralone, initiating a sequence of chlorination, addition, and cyclization.
However, the multi-step, one-pot nature of this transformation makes it susceptible to the formation of numerous side products, leading to challenges in yield and purification. This guide provides a comprehensive troubleshooting framework, detailed protocols, and mechanistic insights to help researchers navigate these challenges effectively.
Core Reaction Mechanism
The intended pathway involves the formation of the Vilsmeier reagent from urea and POCl₃, which then reacts with 2-tetralone to undergo an electrophilic attack, cyclization, and aromatization sequence to yield the target molecule.
Caption: Proposed mechanism for the target reaction.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the synthesis in a practical question-and-answer format.
Question 1: My reaction yielded primarily unreacted 2-tetralone. What went wrong?
Answer:
This is a common issue indicating a failure in the initial activation step. The root cause is often related to the quality of the reagents or the reaction conditions.
-
Possible Cause A: Inactive Chlorinating Agent. Phosphorus oxychloride (POCl₃) is highly hygroscopic and reacts readily with atmospheric moisture to form phosphoric acid and HCl, rendering it ineffective for generating the Vilsmeier reagent.
-
Solution: Always use a fresh bottle of POCl₃ or distill it immediately before use. Ensure the reaction is set up under a dry, inert atmosphere (e.g., Nitrogen or Argon) using flame-dried glassware.
-
-
Possible Cause B: Insufficient Activation Temperature. The formation of the Vilsmeier reagent from urea and POCl₃ requires an initial activation period, which can be temperature-dependent.
-
Solution: Try pre-mixing urea and the chlorinating agent in your solvent (e.g., dichloroethane or acetonitrile) and gently warming the mixture (e.g., to 40-50 °C) for 30-60 minutes before adding the 2-tetralone. This ensures the reactive electrophile is present before the substrate is introduced.
-
Question 2: I isolated a significant amount of a chlorinated, non-heterocyclic compound, identified as 1-chloro-3,4-dihydronaphthalene-2-carbaldehyde. Why did this form instead of my target product?
Answer:
The formation of 1-chloro-3,4-dihydronaphthalene-2-carbaldehyde indicates that a Vilsmeier-Haack type reaction occurred, but the urea-derived nucleophile did not successfully cyclize.[3][4] This typically happens when the reaction stalls after the initial electrophilic attack and chlorination.
-
Mechanistic Insight: The Vilsmeier reagent formylates and chlorinates the enol of 2-tetralone. The resulting intermediate must then be attacked by the amino group of the original urea molecule to close the ring. If conditions are not optimal for this cyclization, hydrolysis of the iminium intermediate during aqueous workup yields the aldehyde.
Caption: Pathway to the aldehyde side product.
-
Solutions:
-
Adjust Stoichiometry: Increase the molar equivalents of urea relative to 2-tetralone (e.g., from 1.5 eq. to 2.5 eq.). This increases the concentration of the intramolecular nucleophile.
-
Increase Reaction Temperature/Time: After the initial addition, a higher temperature (e.g., reflux) may be required to drive the cyclization step to completion. Monitor the reaction by TLC to track the disappearance of intermediates.
-
Solvent Choice: Polar aprotic solvents like acetonitrile or DMF can sometimes facilitate the cyclization step better than nonpolar solvents like dichloroethane.
-
Question 3: My reaction produced a dark, insoluble tar-like substance that is difficult to characterize.
Answer:
The formation of polymeric or tarry material is often a result of overly harsh reaction conditions, leading to acid-catalyzed self-condensation of 2-tetralone or polymerization of the reactive product.
-
Possible Cause A: Excessively High Temperature. While heat is needed, excessive temperatures can accelerate decomposition and polymerization pathways.
-
Solution: Maintain careful temperature control. Add the POCl₃ dropwise at a lower temperature (e.g., 0-5 °C) to manage the initial exothermic reaction, then slowly warm to the target temperature. Avoid aggressive, uncontrolled reflux.
-
-
Possible Cause B: High Concentration. Running the reaction at very high concentrations can favor intermolecular side reactions.
-
Solution: Decrease the concentration by increasing the solvent volume. A typical starting point is a 0.1-0.5 M solution of 2-tetralone.
-
Question 4: I isolated the correct mass for my product, but NMR suggests it's the hydrolyzed quinazolinone, not the 4-chloro derivative. How can I prevent this?
Answer:
The 4-chloro position on the quinazoline ring is electrophilic and susceptible to hydrolysis, especially in the presence of water during workup.
-
Solution A: Anhydrous Workup. If possible, perform a non-aqueous workup. This can involve filtering the reaction mixture, removing the solvent under reduced pressure, and purifying the residue directly via chromatography.
-
Solution B: Cold and Fast Aqueous Workup. If an aqueous workup is necessary, perform it rapidly and at low temperatures. Pour the cooled reaction mixture onto a large amount of crushed ice and immediately extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with cold brine, dry it thoroughly with a drying agent like Na₂SO₄ or MgSO₄, and remove the solvent promptly. Avoid prolonged contact with water.
Summary of Common Side Products
| Side Product Name | Structure | Probable Cause | Key Analytical Data (¹H NMR) |
| 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde | ![]() | Incomplete cyclization, hydrolysis of iminium intermediate.[3] | Singlet for aldehyde proton (~9.5-10.5 ppm), singlet for vinylic proton (~7.5-8.0 ppm). |
| 2,2-Dichloro-1,2,3,4-tetrahydronaphthalene | ![]() | Direct reaction of ketone with excess chlorinating agent (e.g., PCl₅).[5] | Absence of carbonyl in ¹³C NMR. Complex aliphatic signals. |
| Biuret / Cyanuric Acid | ![]() | Thermal decomposition or self-condensation of urea. | Often insoluble in common NMR solvents; identified by MS or by its insolubility. |
| Polymeric Material | N/A | Overly harsh conditions (high temp/concentration). | Broad, unresolved peaks in NMR; insoluble material. |
Frequently Asked Questions (FAQs)
-
Q: Can I use a different chlorinating agent, like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)?
-
A: Yes, but the reactivity and side product profile will change. PCl₅ is a much stronger chlorinating agent and is more likely to convert the ketone directly into a gem-dichloride (2,2-dichloro-1,2,3,4-tetrahydronaphthalene).[5] SOCl₂ with DMF can also generate a Vilsmeier-type reagent, but its reactivity may differ. POCl₃ is generally preferred for its reliability in this specific transformation.
-
-
Q: What is the optimal order of addition for the reagents?
-
A: The most commonly successful method involves adding the chlorinating agent (POCl₃) slowly to a cooled solution or suspension of urea in an anhydrous solvent. This mixture is stirred to allow for the formation of the Vilsmeier reagent before the 2-tetralone is introduced. This sequence prevents 2-tetralone from reacting directly with POCl₃.
-
-
Q: How can I effectively monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like 30-50% ethyl acetate in hexanes. You should see the spot for 2-tetralone (starting material) disappear as one or more new, more polar spots (intermediates and product) appear. The final product, being aromatic, is often UV-active. Staining with potassium permanganate can also help visualize non-UV-active species.
-
Experimental Protocols
Protocol 1: Optimized Synthesis of 2-Amino-4-chloro-5,6-dihydrobenzo[h]quinazoline
! CAUTION: Phosphorus oxychloride is highly corrosive and toxic. It reacts violently with water. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet, add urea (1.35 g, 22.5 mmol, 1.5 eq.).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (75 mL) to the flask.
-
Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add phosphorus oxychloride (POCl₃) (4.2 mL, 45 mmol, 3.0 eq.) dropwise via the dropping funnel over 20 minutes. A thick white precipitate may form.
-
Activation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Substrate Addition: Add 2-tetralone (2.19 g, 15 mmol, 1.0 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the 2-tetralone spot has been consumed.
-
Workup: Cool the reaction to room temperature and then carefully pour it onto 200 g of crushed ice with vigorous stirring. A precipitate should form.
-
Neutralization: Slowly neutralize the acidic solution by adding concentrated ammonium hydroxide until the pH is ~8-9.
-
Isolation: Collect the resulting solid by vacuum filtration. Wash the solid with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether.
-
Purification: Air-dry the crude solid. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting.
References
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
-
Bondock, S., & Fadda, A. (2006). Utility of 1-Chloro-3,4-dihydronaphthalene-2-carboxaldehyde in the Synthesis of Novel Heterocycles with Pharmaceutical Interest. Synthetic Communications, 36(11), 1601-1612. [Link][4]
-
Gowda, B. T., et al. (2008). 1-Chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(1), o378. [Link][3]
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56(2), 355-686. [Link]
-
Sathiavasan, K. (2017). Answer to "What is the reaction of ketone with PCl5?". Quora. [Link][5]
-
Blatchley, E. R., & Cheng, M. (2010). Reaction mechanism for chlorination of urea. Environmental science & technology, 44(22), 8529-8534. [Link][6][7]
-
Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. Retrieved from [Link][8]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][2][9]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link][1]
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- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. 1-Chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. quora.com [quora.com]
- 6. Reaction mechanism for chlorination of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reaction mechanism for chlorination of urea. | Semantic Scholar [semanticscholar.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Support Center: Purification of Chlorinated Quinazoline Intermediates
Welcome to the Technical Support Center dedicated to the unique challenges encountered during the purification of chlorinated quinazoline intermediates. As a Senior Application Scientist, I understand that the journey from a crude reaction mixture to a highly pure compound is often fraught with obstacles. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, experience-driven insights and troubleshooting strategies to navigate these complexities effectively.
The quinazoline core is a cornerstone in medicinal chemistry, but the introduction of chlorine atoms, while often crucial for modulating biological activity, significantly impacts the molecule's physicochemical properties. This, in turn, presents distinct purification hurdles. This resource is structured to address these issues head-on, moving from frequently asked questions to in-depth troubleshooting guides, all grounded in solid scientific principles.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries that arise when purifying chlorinated quinazoline intermediates.
Q1: Why are chlorinated quinazoline intermediates often difficult to purify by standard column chromatography?
A1: The difficulty primarily stems from a combination of factors. Chlorinated quinazolines can exhibit moderate to low polarity, causing them to either move too quickly through a silica column with non-polar eluents or streak badly with more polar solvent systems. Furthermore, their often-poor solubility in common chromatography solvents can lead to precipitation on the column, resulting in low recovery and poor separation.[1] The presence of chlorine atoms can also make these compounds susceptible to hydrolysis on the acidic surface of silica gel, leading to the formation of quinazolinone impurities.[2][3]
Q2: I'm observing a new, more polar spot on my TLC plate after letting the crude product sit in the purification solvent. What is likely happening?
A2: This is a classic sign of hydrolysis. Chlorinated quinazolines, particularly those with chlorine at the 4-position, are susceptible to hydrolysis, converting the chloro group to a hydroxyl group, thus forming the corresponding quinazolinone.[2][3][4] This process can be accelerated by acidic or basic conditions, and even by residual moisture in your solvents or on glassware.[4] The resulting quinazolinone is significantly more polar and will appear as a new spot with a lower Rf value on a normal-phase TLC plate.
Q3: What are the most common impurities I should expect in my chlorinated quinazoline synthesis?
A3: Besides the potential for hydrolysis to quinazolinones, common impurities often include unreacted starting materials and by-products from the cyclization reaction.[5] If you are preparing a 2,4-dichloroquinazoline, you might also have the mono-chlorinated intermediate present. Incomplete chlorination of a quinazolinone starting material is also a frequent issue.[6] Analytical techniques such as HPLC, LC-MS, and NMR are essential for identifying these impurities.[5][7]
Q4: Is recrystallization a viable purification method for these compounds?
A4: Absolutely, and it should often be the first method you consider. Recrystallization is an excellent technique for removing minor impurities and can be more scalable and cost-effective than chromatography.[5][8] The key is to find a suitable solvent or solvent system where the chlorinated quinazoline has high solubility at elevated temperatures but low solubility at room or lower temperatures.[9][10][11] A thorough solvent screen is a critical first step.[10][12]
Q5: My chlorinated quinazoline intermediate has very poor solubility in most common organic solvents. How can I effectively purify it?
A5: Poor solubility is a significant challenge.[1][13] For chromatography, you may need to use more polar, aprotic solvents like DMF or DMSO to dissolve the sample, but be cautious as these are strong solvents and can affect the separation on silica gel. It's often better to dissolve the sample in a minimal amount of a strong solvent and then adsorb it onto a small amount of silica gel. After evaporating the solvent, this "dry-loaded" sample can be added to the top of your column. For recrystallization, you may need to explore solvent mixtures or less common, higher-boiling point solvents. Studies have shown that for some quinazoline derivatives, DMF can be a good solvent for solubility.[14]
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems you may encounter during the purification process.
Issue 1: Poor Separation or Streaking on Silica Gel Column Chromatography
| Symptom | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Product co-elutes with impurities. | Inappropriate solvent system: The polarity of the eluent is not optimized to differentiate between your product and the impurities. | Optimize the solvent system using TLC. [5] Systematically vary the ratio of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). Aim for an Rf value of 0.2-0.3 for your target compound to achieve good separation on a column. Consider adding a small amount of a third solvent, like methanol or dichloromethane, to fine-tune the polarity. |
| Product streaks down the column. | Poor solubility: The compound is precipitating and re-dissolving as it moves down the column.[1] Compound is too polar for the chosen eluent. Column overloading. [5] | 1. Use a stronger eluent system. If your compound is streaking, it may need a more polar mobile phase to keep it dissolved. 2. Dry load the sample. Dissolve your crude material in a suitable solvent (e.g., DCM, acetone), add a small amount of silica gel, and evaporate the solvent to get a dry powder. This ensures your compound is introduced to the column in a concentrated band. 3. Reduce the amount of material loaded onto the column. As a general rule, use a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Product appears to decompose on the column (new spots on TLC of fractions). | Hydrolysis on acidic silica gel: The chloro group is being converted to a hydroxyl group.[2][3] | 1. Use neutral or basic alumina for chromatography. Alumina is less acidic than silica and can prevent the hydrolysis of sensitive compounds. 2. Add a small amount of a neutralising agent to the eluent. For example, adding 0.1-1% triethylamine or pyridine to your solvent system can neutralize the acidic sites on the silica gel. Be aware that this will require removal of the amine during solvent evaporation. |
Issue 2: Challenges with Recrystallization
| Symptom | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated, and cooling is too rapid. | 1. Choose a solvent with a lower boiling point. 2. Ensure slower cooling. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Slow cooling promotes the formation of well-ordered crystals.[9][11] 3. Add a seed crystal. A small crystal of the pure compound can provide a nucleation site for crystal growth to begin.[15] |
| No crystals form upon cooling. | Too much solvent was used. [5] The compound is too soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to increase the concentration of your compound and then allow it to cool again. 2. Add an anti-solvent. This is a solvent in which your compound is insoluble but is miscible with your crystallization solvent. Add the anti-solvent dropwise to the solution until it becomes slightly cloudy, then warm the solution until it is clear again and allow it to cool slowly. Petroleum ether or hexanes are common anti-solvents for compounds dissolved in ethyl acetate or acetone. |
| Low recovery of purified material. | The compound has significant solubility in the solvent at low temperatures. Premature crystallization during hot filtration. | 1. Cool the solution in an ice-salt bath or freezer to further decrease the solubility and maximize crystal precipitation. 2. Minimize the amount of cold solvent used to wash the crystals during filtration. 3. During hot filtration to remove insoluble impurities, use a heated funnel and pre-heat the receiving flask to prevent the solution from cooling and crystallizing prematurely. |
Workflow & Decision Making in Purification
The choice of purification strategy is critical and should be based on the scale of the reaction and the nature of the impurities. The following diagram outlines a logical workflow for approaching the purification of a chlorinated quinazoline intermediate.
Caption: A decision workflow for selecting a purification strategy.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude chlorinated quinazoline intermediate into several small test tubes.
-
Solvent Addition: To each test tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, acetonitrile) dropwise at room temperature until the total volume is about 0.5 mL. Agitate the mixture. Note the solubility at room temperature.
-
Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath until the solvent boils.[12] Continue to add the solvent dropwise until the solid just dissolves.[15] Record the approximate volume of solvent used.
-
Cooling: Remove the test tube from the heat and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the test tube with a glass rod. Afterwards, place the test tube in an ice-water bath for 15-20 minutes.[11]
-
Evaluation: An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, and which produces a good yield of crystals upon cooling.[10][15]
Protocol 2: Column Chromatography with a Triethylamine-Modified Eluent
-
Slurry Preparation: In a fume hood, prepare your chosen eluent (e.g., 9:1 Hexanes:Ethyl Acetate). To this eluent, add triethylamine to a final concentration of 0.5% (v/v). Mix well.
-
Column Packing: Pack a glass chromatography column with silica gel using the triethylamine-modified eluent. Ensure the column is packed uniformly to avoid channeling.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. If solubility is an issue, perform a dry load as described in the troubleshooting table.
-
Elution: Run the column, collecting fractions and monitoring the elution by TLC.
-
Work-up: Combine the pure fractions. When removing the solvent on a rotary evaporator, co-evaporate with a solvent like toluene or dichloromethane several times to help remove the residual triethylamine.
The purification of chlorinated quinazoline intermediates requires a thoughtful and systematic approach. By understanding the inherent chemical properties of these molecules and anticipating potential challenges like hydrolysis and poor solubility, you can develop a robust purification strategy. This guide provides a foundation of knowledge and practical steps to help you achieve your desired purity with greater efficiency and success.
References
- Benchchem. (n.d.). Troubleshooting common issues in quinazoline synthesis protocols.
- Benchchem. (n.d.). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
- Benchchem. (n.d.). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
- Benchchem. (n.d.). Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC.
- Benchchem. (n.d.). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives.
-
Maluleka, M. M. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 27(23), 7985. Retrieved from [Link]
- ResearchGate. (n.d.). Solvent free synthesis of some quinazolin-4(3H)-ones.
- Benchchem. (n.d.). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide.
- CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.
-
ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]
- National Institutes of Health. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR.
-
YouTube. (2022, September 25). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. Retrieved from [Link]
- National Institutes of Health. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
- Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
-
PubMed Central. (2013, June 3). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]
-
MDPI. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]
- ResearchGate. (2009, April 23). Analytical and biological characterization of quinazoline semicarbazone derivatives.
-
National Institutes of Health. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]
-
MDPI. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Retrieved from [Link]
-
Springer. (2026, January 2). Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]
-
YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022, December 2). Inline purification in continuous flow synthesis – opportunities and challenges. Retrieved from [Link]
-
Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Retrieved from [Link]
-
PubMed Central. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. Retrieved from [Link]
-
MDPI. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Retrieved from [Link]
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Improving regioselectivity in the chlorination of dihydrobenzo[h]quinazolinediones
Technical Support Center: Dihydrobenzo[h]quinazolinediones Chlorination
Welcome to the technical support center for the regioselective chlorination of dihydrobenzo[h]quinazolinediones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing chlorine atoms onto this specific heterocyclic scaffold. Poor regioselectivity is a common hurdle that can lead to challenging purification processes and low yields of the desired isomer.
This document provides in-depth, experience-driven answers to frequently encountered problems, detailed troubleshooting protocols, and the fundamental chemical principles governing these reactions.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Regioselectivity
This section addresses the core principles that dictate where chlorination will occur on the dihydrobenzo[h]quinazolinedione scaffold.
Question: What are the primary factors controlling regioselectivity in the chlorination of the dihydrobenzo[h]quinazolinedione core?
Answer: The regiochemical outcome of the electrophilic chlorination of dihydrobenzo[h]quinazolinediones is a delicate interplay of several factors:
-
Inherent Electronic Properties of the Heterocycle: The quinazolinedione portion of the molecule contains two amide-like functionalities, which are electron-withdrawing. This deactivates the pyrimidine-dione ring towards electrophilic attack. Conversely, the "benzo" portion (the naphthalene-derived part) is comparatively electron-rich and is the more likely site for electrophilic aromatic substitution.
-
The Chlorinating Agent: The choice of reagent is paramount. Milder, more selective agents like N-Chlorosuccinimide (NCS) often provide better control than highly reactive ones.[1][2] Agents such as sulfuryl chloride (SO2Cl2) or chlorine gas can lead to over-chlorination or different selectivity profiles.[3][4]
-
Reaction Conditions: Solvent polarity, temperature, and the presence of catalysts can dramatically shift the regiochemical outcome. For instance, some reactions may proceed via a radical mechanism under UV light or with a radical initiator, leading to chlorination at benzylic positions, while polar solvents might favor an electrophilic pathway.[5]
-
Existing Substituents: Any pre-existing functional groups on the aromatic rings will exert their own directing effects. Electron-donating groups (EDGs) like alkoxy or alkyl groups will activate the ortho and para positions relative to themselves, while electron-withdrawing groups (EWGs) will deactivate the ring and direct incoming electrophiles to meta positions.[6]
.dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, arrowhead=vee];
} .dot Caption: Logical relationship of factors influencing chlorination regioselectivity.
Question: Which chlorinating reagent should I start with for maximum control? N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO2Cl2)?
Answer: For initial investigations aiming for high regioselectivity, N-Chlorosuccinimide (NCS) is the recommended starting point.
-
N-Chlorosuccinimide (NCS): NCS is a solid, easy-to-handle reagent that typically acts as a source of an electrophilic chlorine species (Cl⁺).[1] Its reactivity is generally milder compared to other agents, which allows for more controlled and selective chlorination, especially on activated aromatic rings.[2] In the absence of radical initiators, it reliably follows electrophilic aromatic substitution pathways.
-
Sulfuryl Chloride (SO2Cl2): This is a more powerful and less selective chlorinating agent.[3] It can react vigorously and may lead to mixtures of monochlorinated isomers or di-chlorinated byproducts, particularly with electron-rich substrates. While it can be effective, achieving high regioselectivity often requires more extensive optimization of reaction conditions, such as running the reaction at low temperatures.[4][7]
| Reagent | Typical Mechanism | Advantages | Disadvantages | Recommended For |
| NCS | Electrophilic[1] | Mild, solid, easy to handle, generally high regioselectivity[2] | Slower reaction times, may require catalyst for deactivated rings | Initial screening, selective monochlorination of activated rings |
| SO2Cl2 | Electrophilic/Radical[3] | Highly reactive, inexpensive liquid, fast reactions | Often less selective, can cause over-chlorination, moisture sensitive | Chlorination of deactivated rings, when speed is critical |
| POCl3 | Nucleophilic Substitution | Effective for converting keto groups to chlorides[8] | Harsh conditions (high temp), not for direct C-H chlorination | Conversion of the dione's carbonyls (not aromatic C-H) |
Section 2: Troubleshooting Guide - Solving Common Experimental Issues
This section is formatted to directly address specific problems you may be encountering in the lab.
Problem 1: My reaction produces a mixture of several monochlorinated isomers and is difficult to purify. How can I improve the regioselectivity?
This is the most common challenge. A mixture of isomers indicates that multiple positions on the aromatic ring have comparable reactivity under your current conditions.
Causality Analysis: The kinetic and thermodynamic products may be different, or the energy barrier for substitution at multiple sites is very similar. Your goal is to modify the conditions to favor the formation of a single kinetic product.
Troubleshooting Workflow:
.dot graph G { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} .dot Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Recommendations:
-
Lower the Temperature: Electrophilic aromatic substitutions are kinetically controlled. Lowering the reaction temperature (e.g., from room temperature to 0 °C or even -20 °C) will increase the difference in activation energies between competing pathways, thereby favoring substitution at the most reactive position.
-
Solvent Screening: The solvent can influence the reactivity of the electrophile.
-
Dichloromethane (DCM) or Chloroform are good starting points as they are relatively non-coordinating.[4]
-
Acetonitrile (ACN) or Dimethylformamide (DMF) are more polar and can sometimes alter selectivity through differential stabilization of reaction intermediates.
-
-
Reagent Choice: If you are using a highly reactive agent like SO2Cl2, switch to NCS. The milder nature of NCS provides a much better chance of selective monochlorination.[2]
Problem 2: The reaction is very slow or gives no product yield, even after prolonged reaction times.
Causality Analysis: This issue typically arises if the aromatic system is insufficiently nucleophilic to react with the chlorinating agent, or if the reagent itself is inactive. The dihydrobenzo[h]quinazolinedione system can be electron-deficient due to the amide functionalities.
Solutions:
-
Increase Activation: If your substrate is not substituted with an electron-donating group, the aromatic ring may be too deactivated. The addition of a catalytic amount of a Lewis acid (e.g., AlCl3, FeCl3) or a Brønsted acid (e.g., H2SO4) can polarize the chlorinating agent (especially NCS), making it a much stronger electrophile.[1][9] Caution: Lewis acids can sometimes decrease regioselectivity, so this must be optimized carefully.
-
Increase Temperature: While lowering temperature helps with selectivity, a deactivated substrate may require more thermal energy to overcome the activation barrier. If you see no reaction at room temperature, try heating the reaction to 40-60 °C, but monitor for the formation of side products by TLC or LCMS.
-
Check Reagent Quality: Ensure your chlorinating agent is pure and has not decomposed. NCS should be a white crystalline solid. Sulfuryl chloride hydrolyzes in the presence of moisture and should be handled under inert conditions.[3]
Problem 3: I am observing significant amounts of di- and tri-chlorinated products.
Causality Analysis: Over-chlorination occurs when the mono-chlorinated product is still reactive enough to undergo a second substitution. This is common with highly activated aromatic systems or overly harsh reaction conditions.
Solutions:
-
Reduce Stoichiometry: Use a slight sub-stoichiometric amount of the chlorinating agent (e.g., 0.95 equivalents). This ensures the starting material is the limiting reagent and minimizes the chance of the product reacting further.
-
Slow Addition: Add the chlorinating agent slowly (e.g., dropwise as a solution) to the reaction mixture at a low temperature. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
-
Use a Milder Reagent: This is a critical point. Over-chlorination is much more prevalent with SO2Cl2 than with NCS. Switching to NCS is the most effective solution.[10]
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. They should be adapted based on the specific reactivity of your substituted dihydrobenzo[h]quinazolinedione.
Protocol 1: General Procedure for Selective Monochlorination using NCS
This protocol is designed as a starting point for achieving high regioselectivity on activated or moderately activated substrates.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the dihydrobenzo[h]quinazolinedione substrate (1.0 eq).
-
Dissolution: Dissolve the substrate in a suitable anhydrous solvent (e.g., Dichloromethane or Acetonitrile, ~0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 10 minutes. For highly active substrates, add the NCS as a solution in the reaction solvent dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LCMS every 30 minutes. If the reaction is slow, allow it to warm to room temperature and continue monitoring.
-
Workup: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate (10% w/v).[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract with the organic solvent used for the reaction (e.g., DCM). Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
Protocol 2: Chlorination of Deactivated Substrates using SO2Cl2
This protocol is for substrates that are unreactive towards NCS. Extreme caution is advised due to the high reactivity of SO2Cl2.
-
Preparation: To a flame-dried, three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, add the substrate (1.0 eq) and anhydrous Dichloromethane (DCM) (~0.1 M).
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Reagent Preparation: In the dropping funnel, prepare a solution of sulfuryl chloride (SO2Cl2) (1.1 eq) in a small amount of anhydrous DCM.
-
Slow Addition: Add the SO2Cl2 solution dropwise to the cooled, stirring substrate solution over 30-60 minutes. Maintain the internal temperature below -15 °C.
-
Reaction Monitoring: Stir at -20 °C and monitor carefully by TLC or LCMS.
-
Workup: Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate at low temperature. Caution: Gas evolution (CO2, SO2, HCl) will occur. [3] Ensure adequate ventilation.
-
Extraction and Purification: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na2SO4, filter, and concentrate. Purify immediately by column chromatography.
References
- BenchChem. (2025).
- Fiveable. N-Chlorosuccinimide Definition - Organic Chemistry Key Term.
- University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide.
- ACS Publications. (2023).
- Organic Chemistry Portal. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions.
- International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide.
- Wikipedia. Sulfuryl chloride.
- Bentham Science Publishers. (2020). The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles.
- ResearchGate. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles.
- ResearchGate. (2022). Controlling (E/Z)
- ResearchGate. Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid.
- PubMed. (2011).
- ePrints Soton. (2022). Controlling (E/Z)
- Nature. Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC.
- ResearchGate. (2013).
- ResearchGate. Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles.
- Wiley Online Library. (2022). Novel Chlorination of Imidazo‐Fused Heterocycles via Dichloro(aryl)‐λ‐iodanes.
- BenchChem. (2025).
- Semantic Scholar. (2011).
- ACS Publications. (2017).
- ResearchGate. (2013).
- Organic Chemistry Portal. Synthesis of Quinazolinediones.
- PMC - NIH.
- PMC - NIH. Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones.
- MDPI. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities.
- JOCPR. (2011). Synthesis, characterization and biological evaluation of 3,4-dihydro quinazoline2(H)
- bioRxiv. (2022).
- BenchChem. (2025).
- PMC - NIH. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
-
PubMed. (2013). Regioselective Synthesis of 6-aryl-benzo[h][1][2][11]-triazolo[5,1-b]quinazoline-7,8-diones as Potent Antitumoral Agents.
- MDPI. Iron(III)
- Longdom Publishing.
- RSC Publishing. Regioselective C–H chalcogenylation and halogenation of arenes and alkenes under metal-free conditions.
- PMC - NIH. Synthesis of some new 2,3-disubstituted-4(3H)
- bioRxiv. (2022).
- Scilit. Synthesis of quinazolinones and quinazolines.
- PMC - NIH. (2025).
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- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting low conversion in nucleophilic substitution of "2-Chloro-5,6-dihydrobenzo[h]quinazoline"
Welcome to the technical support center for troubleshooting nucleophilic aromatic substitution (SNAr) reactions involving 2-Chloro-5,6-dihydrobenzo[h]quinazoline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, particularly low conversion, encountered during the synthesis of 2-substituted derivatives.
Introduction to the Chemistry
The nucleophilic aromatic substitution on the this compound scaffold is a valuable transformation for generating libraries of compounds for drug discovery. However, the inherent electronic properties of the quinazoline ring system present specific challenges. Unlike 4-chloroquinazolines, where the C4 position is highly activated for nucleophilic attack, the C2 position is known to be significantly less reactive.[1][2] This reduced reactivity is a primary contributor to low conversion and requires careful optimization of reaction parameters.
This guide provides a structured, question-and-answer approach to troubleshoot and optimize your reaction, grounded in the principles of physical organic chemistry and supported by literature-proven strategies.
Troubleshooting Guide: Low Conversion & Side Reactions
This section addresses the most common issue of low or incomplete conversion of your starting material. The questions are structured to guide you through a logical process of elimination and optimization.
Q1: My reaction shows very low conversion to the desired 2-amino-5,6-dihydrobenzo[h]quinazoline product, with most of the starting material remaining. What are the primary factors I should investigate?
Low conversion in this SNAr reaction is typically rooted in three core areas: (1) Insufficient Reaction Energetics , (2) Poor Nucleophile Reactivity , or (3) Inappropriate Solvent System .
The reaction proceeds via a high-energy intermediate known as a Meisenheimer complex.[3] The stability of this intermediate and the energy required to reach the transition state are highly sensitive to the reaction conditions.
Below is a systematic workflow to diagnose the issue.
Caption: Troubleshooting Decision Workflow for Low Conversion.
Actionable Steps:
-
Increase Reaction Temperature: The C2 position of the quinazoline ring is less electrophilic than C4.[1] Consequently, higher thermal energy is often required.
-
Conventional Heating: If reacting in a high-boiling solvent like DMF or DMSO, increase the temperature incrementally to 120-150 °C. Monitor for potential degradation of your starting material by TLC.
-
Microwave Irradiation: This is a highly effective method for driving difficult SNAr reactions.[4][5][6] Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal degradation byproducts.[7] A typical starting point would be 150-180 °C for 15-60 minutes in a sealed microwave vial.
-
-
Optimize Nucleophile & Base:
-
Weak Nucleophiles: If you are using a weakly nucleophilic amine (e.g., an aniline with electron-withdrawing groups or a nitrogen heterocycle), it may not be potent enough to attack the C2 position effectively. Consider pre-deprotonation by treating the nucleophile with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent (like THF or DMF) before adding the chloroquinazoline. This generates the highly reactive anionic nucleophile.
-
Base Selection: The role of the base is to scavenge the HCl formed during the reaction. If an amine nucleophile is used in excess, it can serve as its own base. However, for stoichiometric reactions, an external base is required. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, but organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also used. Ensure at least 2 equivalents of base are used if the nucleophile is an amine salt (e.g., hydrochloride).
-
-
Change the Solvent System: The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate.
-
Recommended Solvents: Polar aprotic solvents such as DMSO, DMF, and NMP are the gold standard for SNAr reactions. They are effective at solvating the counter-ion of the nucleophile, leaving a more "naked" and reactive anionic species.[8] Rate enhancements of several orders of magnitude have been observed in DMSO compared to other solvents.[8]
-
Solvents to Avoid: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the nucleophile, creating a solvent cage that blunts its reactivity. Non-polar solvents (e.g., toluene, hexane) are generally poor choices as they cannot stabilize the charged intermediate.
-
Q2: My reaction is consuming the starting material, but I am isolating a significant amount of an unexpected byproduct. Mass spectrometry suggests it has a mass corresponding to the replacement of -Cl with -OH. What is happening?
You are observing hydrolysis of the 2-chloro group to form 5,6-dihydrobenzo[h]quinazolin-2(1H)-one . This is a common side reaction, especially under harsh conditions or if water is present.[9][10]
Caption: Competing Reaction Pathways: Amination vs. Hydrolysis.
Actionable Steps to Minimize Hydrolysis:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled, anhydrous solvents. Purchase solvents in septum-sealed bottles (e.g., Sure/Seal™) and handle them under an inert atmosphere (Nitrogen or Argon).
-
Flame-dry your glassware under vacuum before setting up the reaction.
-
Ensure your amine nucleophile and any bases used are anhydrous. Solid reagents can be dried in a vacuum oven.
-
-
Modify Reaction Conditions:
-
Base Choice: If using a hydroxide base (e.g., NaOH, KOH), you are actively introducing the nucleophile for the side reaction. Switch to a non-hydroxide base like K₂CO₃, Cs₂CO₃, or an organic amine base like DIPEA.
-
Temperature Control: While high heat is needed for the amination, excessive temperatures for prolonged periods can accelerate hydrolysis. If possible, use microwave heating to achieve the necessary temperature for a much shorter duration.[4]
-
Q3: I am using a sterically hindered amine, and the conversion is extremely low, even at high temperatures. How can I overcome this?
Steric hindrance is a major barrier for SNAr reactions. The nucleophile must approach the electrophilic carbon (C2), and bulky groups on either the nucleophile or near the C2 position can prevent the formation of the required transition state.
Actionable Steps:
-
Catalysis: For challenging substrates, catalysis can be an effective solution.
-
Copper Catalysis: Copper-catalyzed C-N coupling reactions are well-documented for forming bonds with azaheterocycles and can sometimes be more effective than traditional SNAr for hindered partners.[11] Conditions often involve a copper(I) source (e.g., CuI), a ligand (e.g., a phenanthroline derivative), and a base.
-
Organic Superbases: Recent studies have shown that strong organic bases, such as phosphazene bases (e.g., t-Bu-P4), can catalyze concerted SNAr reactions, even on electron-rich or sterically hindered substrates, by activating both the nucleophile and the electrophile.[12]
-
-
Extreme Energetics:
-
High-Pressure Conditions: While less common in a standard lab, conducting the reaction under high pressure can sometimes overcome the activation barrier for sterically demanding transformations.[13]
-
High-Temperature Microwave: Push the microwave reaction temperature towards the solvent limit (e.g., >200 °C for DMF or DMSO), but for very short reaction times (5-15 minutes) to minimize decomposition.
-
Frequently Asked Questions (FAQs)
Q: Why is the C2 position on a quinazoline less reactive than the C4 position? A: The reactivity in SNAr is dictated by the stability of the anionic Meisenheimer intermediate. For nucleophilic attack at C4, the negative charge can be effectively delocalized onto the pyrimidine ring nitrogen at N1. However, for attack at C2, the delocalization pathways are less stabilizing, making the intermediate higher in energy and the reaction slower. DFT calculations have confirmed that the activation energy for nucleophilic attack is lower at the C4 position.[1]
Q: Can I use a protic solvent like ethanol or isopropanol? A: It is strongly discouraged. Protic solvents solvate and deactivate the nucleophile through hydrogen bonding, significantly reducing the reaction rate.[14] In some cases, alcohols can even act as nucleophiles at high temperatures, leading to the formation of 2-alkoxy byproducts.[15] Stick to polar aprotic solvents like DMSO, DMF, or NMP for the best results.
Q: What is the best general-purpose base for this reaction? A: For amine nucleophiles, potassium carbonate (K₂CO₃) is a robust, inexpensive, and effective choice. It is strong enough to neutralize the generated HCl but not so strong that it promotes significant side reactions. For weakly acidic nucleophiles that require pre-deprotonation, sodium hydride (NaH) is the standard.
Q: How do I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between your starting material and the expected product (e.g., 30-50% Ethyl Acetate in Hexanes). The product, being more polar due to the new amino group, should have a lower Rf value than the starting 2-chloro compound. LC-MS is, of course, the ideal method for unambiguous monitoring.
Experimental Protocols
Protocol 1: General Procedure for Amination (Microwave Conditions)
This protocol is a robust starting point for the substitution reaction with a primary or secondary amine.
-
To a 2-5 mL microwave reaction vial, add this compound (1.0 eq), the amine nucleophile (1.2 - 1.5 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to achieve a substrate concentration of 0.1-0.2 M.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 150-180 °C for 20-60 minutes.
-
After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Screening Different Solvent/Base Combinations
If the general protocol fails, a systematic screening can quickly identify optimal conditions.
| Parameter | Condition 1 (Standard) | Condition 2 (More Forcing) | Condition 3 (Alternative Base) |
| Substrate | 1.0 eq | 1.0 eq | 1.0 eq |
| Nucleophile | 1.2 eq | 1.2 eq | 1.2 eq |
| Solvent | DMF | DMSO | DMF |
| Base | K₂CO₃ (2 eq) | K₂CO₃ (2 eq) | DIPEA (3 eq) |
| Temperature | 120 °C (Conventional) | 150 °C (Conventional) | 120 °C (Conventional) |
| Time | 16 h | 16 h | 16 h |
Table 1: Example screening table for reaction optimization.
References
-
Sánchez, M., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. Available at: [Link]
-
Zhang, L., et al. (2022). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Advances. Available at: [Link]
-
Al-Obaid, A. M., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules. Available at: [Link]
-
Chebanov, V. A., et al. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. Available at: [Link]
-
de Souza, G. E. P., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]
-
University of Michigan. (n.d.). Nucleophilic Substitution Reactions. J. Willard Marriott Library. Available at: [Link]
-
Dandia, A., et al. (2012). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]
-
O'Sullivan, N., et al. (2002). 2-Chloroquinazoline: Synthesis and Reactivity of a Versatile Heterocyclic Building Block. Journal of Heterocyclic Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at: [Link]
-
Asif, M. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). (a) General scheme for regioselective nucleophilic aromatic... Download Scientific Diagram. Available at: [Link]
-
Kráľová, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]
-
Guckler, L., et al. (2022). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules. Available at: [Link]
-
gChem Global. (n.d.). SNAr Comparative Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... Download Scientific Diagram. Available at: [Link]
-
Nambo, M., et al. (2019). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]
-
Kumar, A., et al. (2018). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
YouTube. (2020). Sn2 Reaction: Nucleophilic Substitution of Chloroethane. Available at: [Link]
-
Frontiers in Chemistry. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Available at: [Link]
-
Besson, T., & Chosson, E. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
-
Vegal, N. K., et al. (2024). Effective Microwave-Assisted Synthesis of 2-Chloro-5,6-dimethyl-3-(((substituted-benzylidene)hydrazono)methyl)-quinoline and Its Biological Assessment. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Available at: [Link]
-
ResearchGate. (2022). (PDF) Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid (Mesalazine Impurity M) by Bifurcated Hydrogen Bonds: Crystallographic, Spectroscopic, Thermal and Computational Studies. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. WordPress. Available at: [Link]
-
LibreTexts Chemistry. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Available at: [Link]
-
ResearchGate. (n.d.). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Amino-benzo[h]quinazoline Derivatives under Microwave Irradiation. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. WordPress. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Cu-Mediated Amination of (Hetero)Aryl C-H bonds with NH Azaheterocycles. PubMed. Available at: [Link]
-
Journal of Pharmaceutical Research and Reports. (2024). Novel Microwave Assisted Synthesis of Some 3-{2-(1H-1, 2, 4-triazolyl) ethyl}-2-Substituted Quinazolinone Analogues and Their Evaluation for Antimicrobial Potential. Available at: [Link]
-
ResearchGate. (n.d.). Amination reactions using different aminating agents and oxaziridines. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Microwave-assisted rapid synthesis of chiral oxazolines. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
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Preventing decomposition of "2-Chloro-5,6-dihydrobenzo[h]quinazoline" during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-Chloro-5,6-dihydrobenzo[h]quinazoline. This resource is designed to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to assist you in navigating the complexities of synthesizing and handling this important heterocyclic compound. As Senior Application Scientists, we have compiled this guide based on established principles of quinazoline chemistry and extensive experience in synthetic route optimization.
Troubleshooting Guide: Overcoming Common Synthetic Hurdles
This section addresses specific challenges you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Question 1: I am observing a low yield in the final cyclization step to form the 5,6-dihydrobenzo[h]quinazoline ring. What are the likely causes and how can I improve it?
Answer:
Low yields in the cyclization to form the quinazoline core are a common issue and can often be attributed to several factors. Here’s a breakdown of potential causes and solutions:
-
Inefficient Dehydration/Cyclization Conditions: The final step in many quinazoline syntheses involves the cyclization of an N-acylaminobenzamide or a related intermediate. This step is often acid- or base-catalyzed and requires the removal of a molecule of water.
-
Causality: Incomplete reaction due to suboptimal catalyst choice, concentration, or reaction temperature can lead to a low yield. High temperatures can also lead to decomposition.
-
Solutions:
-
Catalyst Screening: If using an acid catalyst, consider alternatives such as polyphosphoric acid (PPA), Eaton's reagent, or milder Lewis acids. For base-catalyzed cyclizations, explore different bases like potassium carbonate, sodium hydride, or organic bases such as DBU.
-
Temperature Optimization: A systematic temperature screen is recommended. Start at a moderate temperature (e.g., 80-100 °C) and incrementally increase it while monitoring the reaction by TLC or LC-MS.
-
Azeotropic Water Removal: Employing a Dean-Stark apparatus with a suitable solvent (e.g., toluene or xylene) can effectively drive the equilibrium towards the cyclized product by removing water.
-
-
-
Side Reactions: The formation of byproducts can consume starting materials and complicate purification.
-
Causality: Common side reactions include the formation of dimers, polymers, or incompletely cyclized intermediates.[1]
-
Solutions:
-
Stoichiometry Control: Ensure precise stoichiometry of your reactants. An excess of one reactant can sometimes favor side product formation.
-
Reaction Time: Monitor the reaction closely. Prolonged reaction times, even at optimal temperatures, can lead to the accumulation of degradation products.
-
-
Question 2: My purified this compound is showing signs of decomposition upon storage. What is the likely degradation pathway and how can I prevent it?
Answer:
The 2-chloro substituent on the quinazoline ring makes the molecule susceptible to nucleophilic attack, particularly hydrolysis.
-
Primary Decomposition Pathway: Hydrolysis: The most probable decomposition route is the hydrolysis of the 2-chloro group to a hydroxyl group, forming 2-hydroxy-5,6-dihydrobenzo[h]quinazolin-4(3H)-one. This is especially prevalent in the presence of moisture and is accelerated by acidic or basic conditions.
-
Causality: The electron-withdrawing nature of the quinazoline ring system makes the C2 position electrophilic and thus prone to attack by water or other nucleophiles. Studies on related 2-chloroquinolines have shown that they are susceptible to hydrolysis.
-
Prevention Strategies:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents used in the final purification and handling steps are scrupulously dry.
-
Inert Atmosphere: Handle and store the final compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.[2]
-
Aprotic Solvents for Storage: If storing in solution, use a dry, aprotic solvent.
-
pH Control: Avoid acidic or basic conditions during workup and storage. A neutral pH is generally preferred for the stability of similar chloro-substituted N-heterocycles.[3]
-
-
The following diagram illustrates the likely hydrolysis pathway:
Caption: Hydrolysis of this compound.
Question 3: I am having difficulty purifying the final product. What are the recommended methods?
Answer:
Purification of haloquinazolines can be challenging due to their moderate polarity and potential for decomposition on certain stationary phases.
-
Recommended Purification Techniques:
-
Flash Column Chromatography: This is a common and effective method.
-
Stationary Phase: Standard silica gel is often sufficient. However, if you observe degradation on silica (which can be slightly acidic), consider using deactivated silica (e.g., by adding 1-2% triethylamine to the eluent) or switching to a more neutral stationary phase like alumina.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. A shallow gradient will likely provide the best separation.[4]
-
-
Recrystallization: This technique can be highly effective for obtaining a high-purity solid product, especially for removing minor impurities.[5][6][7][8]
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing quinazoline derivatives include ethanol, isopropanol, acetonitrile, or solvent mixtures like ethyl acetate/hexanes.[4]
-
-
The following table summarizes recommended purification parameters:
| Purification Method | Stationary Phase | Recommended Mobile Phase/Solvent System | Key Considerations |
| Flash Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate gradient | Monitor for on-column degradation. Consider deactivating silica with a base if necessary. |
| Neutral Alumina | Hexanes/Ethyl Acetate or Dichloromethane/Methanol gradient | A good alternative if silica gel proves problematic. | |
| Recrystallization | N/A | Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate/Hexanes | Perform small-scale solvent screening to find the optimal system. Slow cooling is crucial for good crystal formation. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
The following diagram outlines a generalized synthetic pathway:
Caption: A plausible synthetic route to the target compound.
Q2: What are the key safety precautions I should take when working with this compound and its intermediates?
A2: As with any chemical synthesis, a thorough risk assessment is crucial. Key safety considerations include:
-
Handling of Chlorinating Agents: Reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[9]
-
Inert Atmosphere Techniques: For moisture-sensitive steps, proper inert atmosphere techniques (e.g., using Schlenk lines or a glovebox) are essential to prevent decomposition and ensure reaction success.[2]
-
Storage of the Final Product: Due to its potential for hydrolysis, the final compound should be stored in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry place away from light.[10]
-
General Laboratory Safety: Always adhere to standard laboratory safety practices, including wearing appropriate PPE, knowing the location of safety equipment, and having a clear plan for waste disposal.[11][12]
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of most organic reactions. For more quantitative analysis, especially for complex reaction mixtures, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is highly recommended. This will allow you to identify your product and any major byproducts or starting materials remaining.
Q4: What is the expected reactivity of the chloro group in this compound?
A4: The chlorine atom at the 2-position of the quinazoline ring is activated towards nucleophilic aromatic substitution (SNAr).[13] This makes it a useful handle for further functionalization. It will react with a variety of nucleophiles, such as amines, alcohols, and thiols, typically under basic conditions or with palladium catalysis. The reactivity at the C2 position is generally less than that of a chloro-substituent at the C4 position in dichloroquinazolines under mild conditions.[13]
References
- ANGION BIOMEDICA CORPOR
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.).
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. (2024-12-20).
- Technical Support Center: Purification of 4(3H)
- Recrystallization and Crystalliz
- Schematic representation of the synthesis procedure of quinazoline derivatives (8a–8i). Reagents.
- Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Sci-Hub.
- Quinazoline synthesis. Organic Chemistry Portal.
- Quinazoline derivatives: synthesis and bioactivities. PMC. (2013-06-03).
- Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evalu
- Kinetics of hydrolysis of 2-methyl! phenyl-3-(2'-hydroxybenzalamino )- quinazolin-4(3H)-one. (n.d.).
- Safe handling and storage of chemicals. Sciencemadness Wiki. (2025-08-20).
- Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline deriv
- Stability of 2-chloro-2'-deoxyadenosine at various pH and temper
- Safety Manual. Duke Chemistry.
- How to Purify an organic compound via recrystallization or reprecipitation?.
- Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline deriv
- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. (2014-02-22).
- Synthetic route for the synthesis of quinazoline derivatives (7–27).
- N-Halo Reagents-Mediated Greener Protocols for Heterocyclic Synthesis: Safe Chemistry and Pot-Economy Approaches to Azoles and Quinoxalines. Bentham Science Publisher.
- Purification techniques for 2-Bromobenzo[h]quinazoline. Benchchem.
- The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC.
- Hydrolysis kinetics for 2-chloropyridine in supercritical water | Request PDF.
- SAFETY D
- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
- The Kinetics of the Hydrolysis of Some 2-Imidazolines. UNM Digital Repository.
- 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. (2021-03-05).
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
- Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjug
- the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjug
- 2-Chloroquinazoline. Sigma-Aldrich.
Sources
- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
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- 10. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 11. Safety Manual | Chemistry [chem.duke.edu]
- 12. chemical.kao.com [chemical.kao.com]
- 13. mdpi.com [mdpi.com]
Optimization of reaction conditions for amination of "2-Chloro-5,6-dihydrobenzo[h]quinazoline"
Technical Support Center: Amination of 2-Chloro-5,6-dihydrobenzo[h]quinazoline
Welcome to the technical support guide for the optimization of reaction conditions for the amination of this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, FAQs, and validated protocols to ensure the successful synthesis of your target molecules.
Introduction: Navigating the Challenges of Heterocyclic Amination
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of crucial C-N bonds. However, applying this methodology to complex, nitrogen-rich heteroaromatics like this compound presents unique challenges. Aryl chlorides are inherently less reactive than their bromide or iodide counterparts, often requiring more active catalysts and higher temperatures.[1] Furthermore, the quinazoline core contains nitrogen atoms that can coordinate with the palladium center, potentially leading to catalyst deactivation and incomplete reactions.[2]
This guide provides a systematic approach to overcoming these hurdles, moving from general starting points to specific troubleshooting strategies grounded in mechanistic principles.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when planning the amination of this specific substrate.
Q1: Where should I start? What are the recommended initial screening conditions?
For a challenging heteroaryl chloride, it is crucial to begin with a robust, well-defined catalyst system known for its high activity. Avoid using older, less reliable palladium sources like Pd(OAc)₂ with separate ligands for initial screens, as inefficient generation of the active Pd(0) species is a common failure point.[3][4] A modern palladacycle precatalyst is highly recommended.
Table 1: Recommended Starting Conditions
| Parameter | Recommendation | Rationale & Key Considerations |
| Aryl Chloride | 1.0 equiv | The limiting reagent. Ensure high purity. |
| Amine | 1.2 - 1.5 equiv | A slight excess drives the reaction. Purity is critical; trace impurities can kill the catalyst. |
| Pd Precatalyst | XPhos Pd G3 (2 mol%) | G3/G4 precatalysts ensure reliable formation of the active LPd(0) catalyst.[4] They are often superior for complex substrates. |
| Ligand | XPhos (2.4 mol%) | Bulky, electron-rich biaryl phosphine ligands are essential for coupling unreactive aryl chlorides and can prevent catalyst inhibition by the substrate's nitrogen atoms.[1][5] |
| Base | NaOtBu (1.5 - 2.0 equiv) | A strong base is typically required for the deprotonation step in the catalytic cycle, especially with less acidic amines.[6][7] |
| Solvent | Toluene or Dioxane (0.1 M) | These are standard, less polar solvents for Buchwald-Hartwig reactions. Ensure they are anhydrous and degassed.[8] |
| Temperature | 100 - 110 °C | Higher temperatures are often necessary to facilitate the oxidative addition of the aryl chloride.[6] |
| Atmosphere | Inert (Argon or Nitrogen) | The active Pd(0) catalyst is sensitive to oxygen. |
Q2: The reaction is sluggish with my base-sensitive amine. What base should I use instead of sodium tert-butoxide?
If your amine or the quinazoline scaffold contains base-sensitive functional groups (e.g., esters, ketones with enolizable protons), a strong base like NaOtBu can cause decomposition.[7] In these cases, switching to a weaker inorganic base is the preferred strategy.
-
Recommended Alternatives: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[6][7]
-
Causality: While weaker bases may require higher catalyst loadings or longer reaction times, they offer significantly better functional group tolerance.[7] The choice of a weaker base often necessitates a more active catalyst system (e.g., a G4 precatalyst) to achieve reasonable reaction rates at accessible temperatures.
Q3: My reaction isn't working. Is it the catalyst or the ligand?
The catalyst and ligand are intrinsically linked; their combination dictates the success of the reaction. For heteroaryl chlorides, the ligand's properties are paramount.
-
Ligand's Role: The ligand must stabilize the palladium center, promote the difficult oxidative addition of the Ar-Cl bond, and facilitate the final reductive elimination step to release the product.[4]
-
Expert Insight: For N-heterocyclic substrates, bulky and electron-donating monophosphine ligands are often superior to bidentate ligands.[1] Ligands like XPhos , RuPhos , or BrettPhos create a sterically hindered environment around the palladium, which can prevent the quinazoline's nitrogen atoms from irreversibly binding and poisoning the catalyst.[2][3] If one ligand fails, screening a panel of others from this class is a logical next step.
Troubleshooting Guide: From Failed Reactions to Optimized Yields
Use this guide when your reaction provides low yields, stalls, or generates significant byproducts.
Problem 1: Low to No Product Yield
This is the most common issue and can stem from several root causes.
-
Possible Cause A: Inactive or Decomposed Catalyst
-
Diagnosis: The reaction mixture may turn black (indicating palladium metal crashing out), or there is no conversion of starting material.
-
Solution:
-
Use a Precatalyst: Switch from traditional sources like Pd(OAc)₂/Pd₂(dba)₃ to a modern, air-stable palladacycle precatalyst (e.g., XPhos Pd G3 or G4). These are designed for clean and efficient generation of the active Pd(0) species.[3][4]
-
Ensure Inert Conditions: The active Pd(0) catalyst is oxygen-sensitive. Use a glovebox for setup or ensure thorough purging of the reaction vessel with an inert gas like argon.[4]
-
Verify Reagent Purity: Amines are notoriously prone to oxidation or containing impurities that can act as catalyst poisons. Purify the amine by distillation or recrystallization if its quality is suspect.[3]
-
-
-
Possible Cause B: Poor Substrate Reactivity
-
Diagnosis: The reaction starts but stalls at low conversion, even with a seemingly active catalyst.
-
Solution:
-
Increase Temperature: The oxidative addition of a C-Cl bond to Pd(0) is often the rate-limiting step and is highly temperature-dependent. Increase the temperature in 10 °C increments (e.g., from 100 °C to 120 °C).
-
Switch to a More Active Ligand: If XPhos is not effective, consider ligands known for activating chlorides, such as tBuBrettPhos . These highly active ligands can sometimes enable reactions at lower temperatures.[9]
-
-
-
Possible Cause C: Catalyst Inhibition by Heterocycle
-
Diagnosis: The reaction proceeds slowly and never reaches full conversion, a classic sign of catalyst deactivation over time.
-
Solution:
-
Increase Ligand Ratio: Since the nitrogen atoms on the quinazoline ring can compete with the phosphine ligand for binding to the palladium, increasing the ligand-to-palladium ratio can help. Try using a Ligand:Pd ratio of 2.4:1 or even 3:1.[3]
-
Select a Bulkier Ligand: A sterically demanding ligand can physically block the substrate's nitrogen atoms from accessing and deactivating the palladium center.
-
-
Problem 2: Significant Side Product Formation
Unwanted side reactions reduce yield and complicate purification.
-
Side Product A: Hydrodehalogenation (Ar-Cl → Ar-H)
-
Diagnosis: Mass spectrometry or NMR analysis shows the presence of 5,6-dihydrobenzo[h]quinazoline.
-
Causality: This occurs when the catalytic cycle is intercepted by a proton source before the amine can couple, or via β-hydride elimination from the amido-palladium intermediate.
-
Solution:
-
Optimize Base and Solvent: Ensure the base is completely dry. Sometimes, switching to a non-coordinating solvent like toluene from dioxane can minimize this pathway.
-
Re-evaluate Ligand: Certain ligands are more prone to promoting hydrodehalogenation. Screening a different class of bulky phosphine ligand is a valid strategy.[4]
-
-
-
Side Product B: Homocoupling (Ar-Ar or Amine Dimer)
-
Diagnosis: Detection of dimeric starting materials.
-
Causality: This is often a result of catalyst decomposition or reactions occurring at excessively high temperatures.
-
Solution:
-
Lower Reaction Temperature: If possible, use a more active catalyst system that allows the reaction to proceed at a lower temperature (e.g., 80-90 °C).
-
Adjust Catalyst Loading: Counterintuitively, sometimes lowering the catalyst loading can reduce the rate of decomposition pathways relative to the productive catalytic cycle.[4]
-
-
Visualized Workflows and Protocols
Diagram: The Buchwald-Hartwig Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed amination of an aryl chloride. Understanding this cycle is fundamental to troubleshooting.
Caption: The catalytic cycle for Buchwald-Hartwig amination.
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: General Procedure for Amination
This protocol provides a reliable starting point for a small-scale (0.5 mmol) reaction. All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Vessel Preparation: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv), the solid amine (if applicable, 0.6 mmol, 1.2 equiv), sodium tert-butoxide (0.7 mmol, 1.4 equiv), the phosphine ligand (e.g., XPhos, 0.012 mmol, 2.4 mol%), and the palladium precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 2 mol%).[4]
-
Sealing and Purging: Seal the vial with a cap containing a PTFE septum. If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) via syringe. If the amine is a liquid, add it (0.6 mmol, 1.2 equiv) at this stage via syringe.
-
Heating and Stirring: Place the vial in a preheated aluminum heating block at 100 °C and stir vigorously for the desired time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer, combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Throughput Screening of Ligands and Bases
When the initial conditions fail, a parallel screen is the most efficient way to identify a productive system. Use a multi-well reaction block for this purpose.
-
Stock Solution Preparation:
-
Substrate Stock: Prepare a stock solution of this compound in toluene (e.g., 0.2 M).
-
Catalyst/Ligand Stock: In a glovebox, prepare stock solutions of different catalyst/ligand combinations. For example, a solution containing both Pd₂(dba)₃ and a ligand like RuPhos in the desired ratio.
-
-
Array Preparation:
-
To each well of a 24-well plate containing a stir bar, add the appropriate solid base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).
-
Dispense the substrate stock solution to each well.
-
Add the appropriate catalyst/ligand stock solution to each designated well.
-
Add the amine to each well.
-
-
Reaction and Analysis:
-
Seal the plate securely and place it in a preheated shaker block.
-
Run the reaction at the desired temperature for a set time (e.g., 18 hours).
-
After cooling, take a small aliquot from each well, quench, dilute, and analyze by LC-MS to determine the relative conversion to the desired product. This will rapidly identify the most promising combination of ligand and base for further optimization.
-
References
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Ai, H.-J., et al. (2022). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PubMed Central.
- BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions.
- Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
- American Chemical Society Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig....
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides.
- Buchwald, S. L., et al. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
Sources
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-5,6-dihydrobenzo[h]quinazoline for Library Production
Welcome to the dedicated technical support center for the synthesis and scale-up of 2-Chloro-5,6-dihydrobenzo[h]quinazoline. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the intricacies of producing this valuable scaffold for chemical libraries. We will delve into the underlying chemical principles, provide robust protocols, and offer data-driven troubleshooting advice to ensure your success in both bench-scale synthesis and library production.
I. Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity, especially when scaling up for library production. The general approach involves the construction of the 5,6-dihydrobenzo[h]quinazolin-2-one core, followed by a chlorination step.
A common and effective method for constructing the quinazoline ring is through the condensation of a suitable β-enaminone with a guanidine salt. For scaling up, a one-pot synthesis approach is often preferred to minimize intermediate handling and improve overall efficiency. Subsequent chlorination of the resulting quinazolinone is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃).
II. Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis of 5,6-dihydrobenzo[h]quinazolin-2(1H)-one
This protocol outlines a reliable method for the gram-scale synthesis of the quinazolinone precursor.
Materials:
-
1-tetralone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Guanidine hydrochloride
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Toluene
Procedure:
-
Formation of the Enaminone: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-tetralone (1.0 eq) in toluene. Add N,N-Dimethylformamide dimethyl acetal (1.2 eq) and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After cooling the reaction mixture to room temperature, add a solution of guanidine hydrochloride (1.5 eq) and sodium methoxide (2.0 eq) in methanol.
-
Reaction Completion: Heat the mixture to reflux for 6-8 hours, or until TLC analysis indicates the complete consumption of the enaminone intermediate.
-
Work-up: Cool the reaction mixture and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and then diethyl ether to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 5,6-dihydrobenzo[h]quinazolin-2(1H)-one.
Protocol 2: Chlorination of 5,6-dihydrobenzo[h]quinazolin-2(1H)-one
This protocol details the conversion of the quinazolinone to the desired 2-chloro derivative.
Materials:
-
5,6-dihydrobenzo[h]quinazolin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5,6-dihydrobenzo[h]quinazolin-2(1H)-one (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq). Add a catalytic amount of N,N-dimethylaniline.
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. The reaction should be monitored by TLC until the starting material is fully consumed.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
Extraction: Neutralize the aqueous solution with saturated NaHCO₃ solution until the pH is ~7-8. Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the one-pot synthesis of the quinazolinone core | Incomplete formation of the enaminone intermediate. | - Increase the reaction time or temperature for the enaminone formation step. - Ensure the DMF-DMA is of high quality and not decomposed. |
| Inefficient cyclization with guanidine. | - Use a stronger base like sodium ethoxide or potassium tert-butoxide. - Ensure the reaction is anhydrous, as water can inhibit the reaction. | |
| Formation of byproducts in the chlorination step | Overheating or prolonged reaction times leading to decomposition. | - Carefully monitor the reaction temperature and time. - Use a minimal excess of POCl₃. |
| Incomplete conversion of the starting material. | - Increase the amount of POCl₃ or the reaction time. - Add a catalytic amount of a tertiary amine like triethylamine to facilitate the reaction. | |
| Difficulty in purifying the final product | Presence of residual POCl₃ or its hydrolysis products. | - Ensure thorough quenching and neutralization during the work-up. - Wash the organic extract with brine to remove water-soluble impurities. |
| Co-elution of impurities during column chromatography. | - Optimize the solvent system for chromatography. A gradient elution might be necessary. - Consider recrystallization as an alternative or additional purification step. | |
| Scale-up issues (e.g., exotherms, poor mixing) | Inefficient heat transfer in larger reaction vessels. | - Use a jacketed reactor with controlled heating and cooling. - Employ mechanical stirring for efficient mixing. |
| Difficulty in handling large volumes of hazardous reagents like POCl₃. | - Implement appropriate safety protocols for handling corrosive and reactive chemicals. - Consider using a syringe pump for the controlled addition of reagents. |
IV. Frequently Asked Questions (FAQs)
Q1: Can other chlorinating agents be used instead of POCl₃?
A1: While POCl₃ is the most common and effective reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF can also be used.[1] However, POCl₃ generally provides cleaner reactions and higher yields for this specific substrate.
Q2: What is the role of N,N-dimethylaniline in the chlorination reaction?
A2: N,N-dimethylaniline acts as a catalyst. It reacts with POCl₃ to form a Vilsmeier-Haack type reagent, which is a more potent electrophile and facilitates the conversion of the lactam (quinazolinone) to the corresponding chloro-imidoyl chloride intermediate, which then rearranges to the final product.
Q3: For library production, what are the key considerations for reaction optimization?
A3: For library production, speed and efficiency are paramount. Microwave-assisted synthesis can significantly reduce reaction times for both the cyclization and chlorination steps.[2] A design of experiments (DoE) approach can be employed to rapidly screen and optimize reaction parameters such as temperature, reaction time, and reagent stoichiometry. Parallel synthesis platforms can then be used to generate a library of analogs.
Q4: How can I confirm the structure of the final product?
A4: The structure of this compound should be confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS). The isotopic pattern of the chlorine atom (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) in the mass spectrum is a characteristic feature to look for.
Q5: Are there any safety precautions I should be aware of?
A5: Yes, several safety precautions are crucial. Phosphorus oxychloride is highly corrosive and reacts violently with water; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The quenching of the POCl₃ reaction is highly exothermic and releases HCl gas, so it must be done slowly and with extreme caution in a fume hood.
V. Visualizing the Workflow
Experimental Workflow Diagram
Caption: A streamlined workflow for the two-step synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting efforts during the synthesis.
VI. References
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
-
Di Cocco, M. E., et al. (2012). Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. Bioorganic & Medicinal Chemistry Letters, 22(2), 1125-1129. Retrieved from [Link]
-
de Oliveira, C. S. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2975. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry, 16(1), 104411. Retrieved from [Link]
-
de Oliveira, C. S. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Retrieved from [Link]
-
Endicott, M. M., Alden, B. W., & Sherrill, M. L. (1946). Quinazoline Derivatives.1 III. The Synthesis of 4-(3'-Diethylaminopropoxy)-6-chloroquinazoline (SN 12,254)2. Journal of the American Chemical Society, 68(7), 1303-1304. Retrieved from [Link]
-
Vaskevych, A., et al. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 27(19), 6598. Retrieved from [Link]
-
Al-Masoudi, N. A. L. (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 7, 723. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Cross-Reactivity and Selectivity of 2-Chloro-5,6-dihydrobenzo[h]quinazoline-Based Kinase Inhibitors
Introduction: The Imperative for Kinase Inhibitor Selectivity
Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation and differentiation to apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets. The development of small molecule kinase inhibitors has revolutionized targeted therapy. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity. Off-target effects can lead to unforeseen toxicities and diminish therapeutic efficacy. Therefore, a rigorous and comprehensive assessment of a kinase inhibitor's selectivity profile is paramount in drug discovery and development.
This guide provides an in-depth technical comparison of the methodologies used to profile the cross-reactivity and selectivity of kinase inhibitors, with a specific focus on the promising "2-Chloro-5,6-dihydrobenzo[h]quinazoline" scaffold. While comprehensive kinome-wide data for this specific scaffold is emerging, we can infer its likely selectivity profile based on published data for structurally related 5,6-dihydrobenzo[h]quinazoline derivatives, which have shown potent activity against key oncogenic kinases such as Fms-like tyrosine kinase 3 (FLT3) and Cyclin-dependent kinase 2 (CDK2). We will compare this inferred profile to that of well-established clinical kinase inhibitors, providing a framework for interpreting and predicting the behavior of novel compounds based on this scaffold.
Pillar 1: Methodologies for Profiling Kinase Inhibitor Selectivity
The accurate determination of a kinase inhibitor's selectivity profile requires a multi-faceted approach, employing both biochemical and cellular assays. Each method provides unique and complementary insights into the inhibitor's mechanism of action.
Large-Scale Kinase Panel Screening (Kinome Scanning)
This high-throughput biochemical assay is the gold standard for assessing the selectivity of a kinase inhibitor across a broad representation of the human kinome. The KINOMEscan™ platform, for instance, utilizes a competition binding assay to quantify the interaction of a test compound with hundreds of kinases.[1][2]
-
Causality of Experimental Choice: By screening against a large and diverse panel of kinases, researchers can identify both the intended targets and, crucially, any off-targets. This provides a global view of the inhibitor's selectivity and potential for polypharmacology. The use of binding affinity (Kd) as a metric allows for a direct and quantitative comparison of inhibitor potency across different kinases.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.
-
Reagents and Materials:
-
DNA-tagged kinases
-
Immobilized active-site directed ligands on a solid support (e.g., beads)
-
Test compound (e.g., a "this compound"-based inhibitor)
-
Assay buffer
-
Quantitative PCR (qPCR) reagents
-
-
Procedure:
-
Kinases are tagged with a unique DNA identifier.
-
An active-site directed ligand is immobilized on a solid support.
-
The DNA-tagged kinase, immobilized ligand, and the test compound are combined in the assay wells.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The solid support is washed to remove unbound components.
-
The amount of kinase bound to the solid support is quantified by qPCR using the DNA tag as a reporter.
-
The results are typically expressed as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding of the test compound.
-
Cellular Target Engagement Assays
While biochemical assays are powerful, they do not fully recapitulate the complex cellular environment. Cellular target engagement assays confirm that the inhibitor binds to its intended target within a living cell. The Cellular Thermal Shift Assay (CETSA®) is a leading method for this purpose.
-
Causality of Experimental Choice: CETSA provides evidence of target engagement in a physiologically relevant context, accounting for factors such as cell permeability and intracellular concentrations of the inhibitor and its target. A positive thermal shift is a strong indicator of direct binding.
-
Assay Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability to confirm target engagement.
-
Reagents and Materials:
-
Cultured cells expressing the target kinase
-
Test compound
-
Lysis buffer
-
Antibodies specific to the target protein
-
Detection reagents (e.g., for Western blot or AlphaScreen®)
-
-
Procedure:
-
Treat intact cells with the test compound or vehicle control.
-
Heat the cell suspensions across a range of temperatures.
-
Lyse the cells to separate soluble and aggregated proteins.
-
Separate the soluble fraction by centrifugation.
-
Detect the amount of soluble target protein remaining at each temperature using a specific detection method (e.g., Western blot).
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Biophysical Measurement of Binding Affinity
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the thermodynamics of binding interactions. It provides a complete thermodynamic profile of the inhibitor-kinase interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Causality of Experimental Choice: ITC is a label-free, in-solution technique that provides a true measure of the binding thermodynamics. This data is invaluable for understanding the driving forces of the interaction and for lead optimization.
-
Assay Principle: ITC measures the heat released or absorbed during the binding of a ligand to a macromolecule.
-
Reagents and Materials:
-
Purified kinase protein
-
Test compound
-
Dialysis buffer
-
-
Procedure:
-
The purified kinase is placed in the sample cell of the calorimeter.
-
The test compound is loaded into the titration syringe.
-
Small aliquots of the test compound are injected into the sample cell.
-
The heat change upon each injection is measured.
-
The data is plotted as heat change per injection versus the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.
-
Pillar 2: Comparative Selectivity Profiles
A key aspect of this guide is to compare the likely selectivity profile of "this compound"-based inhibitors with that of well-characterized, clinically approved kinase inhibitors. Based on existing literature, derivatives of the 5,6-dihydrobenzo[h]quinazoline scaffold have shown potent inhibition of FLT3 and CDK2. Therefore, we will use these as the presumed primary targets for our comparative analysis.
| Kinase Inhibitor Class | Presumed Primary Target(s) | Typical Selectivity Profile | Key Off-Targets | Reference Compound(s) |
| This compound | FLT3, CDK2 | Predicted to be relatively selective , with potential for off-target activity against other CMGC and TK family kinases. | To be determined through comprehensive profiling. | Hypothetical Compound A |
| Staurosporine | Pan-Kinase | Highly promiscuous , inhibiting a large number of kinases with high potency. | Most kinases | Staurosporine |
| Dasatinib | ABL, SRC family | Multi-targeted , potently inhibiting ABL and SRC family kinases, as well as c-KIT, PDGFRβ, and ephrin receptors. | LCK, YES, FYN, etc. | Sprycel® |
| Sunitinib | VEGFRs, PDGFRs | Multi-targeted , primarily targeting receptor tyrosine kinases involved in angiogenesis and tumor progression. | KIT, FLT3, RET, CSF1R | Sutent® |
This table presents a generalized comparison. Specific selectivity profiles can vary between individual compounds within a class.
Pillar 3: Visualizing the Molecular Landscape
Understanding the signaling pathways in which the target kinases operate is crucial for predicting the biological consequences of their inhibition. Below are diagrams of the FLT3 and CDK2 signaling pathways, generated using Graphviz, to illustrate their central roles in cell signaling.
FLT3 Signaling Pathway
Caption: The FLT3 signaling pathway, a key regulator of cell survival and proliferation.
CDK2 Signaling Pathway
Caption: The role of CDK2 in regulating the G1/S transition of the cell cycle.
Conclusion and Future Directions
The "this compound" scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the activity of related compounds, inhibitors from this class are predicted to show significant activity against key cancer targets such as FLT3 and CDK2. However, as this guide has detailed, a thorough and multi-pronged approach to selectivity profiling is essential to fully characterize these and any new kinase inhibitors.
Future work should focus on generating comprehensive kinome-wide selectivity data for lead compounds derived from this scaffold. This will not only confirm their primary targets but also uncover any potential off-targets that could be exploited for polypharmacology or that may represent a liability. Cellular target engagement and biophysical studies will further elucidate their mechanism of action and provide crucial data for structure-activity relationship (SAR) studies. By integrating these diverse experimental approaches, researchers can confidently advance the most selective and potent "this compound"-based inhibitors towards clinical development.
References
-
KINOMEscan Technology. Eurofins Discovery. [Link]
-
Cellular Thermal Shift Assay (CETSA). Pelago Bioscience. [Link]
-
Synthesis and biological evaluation of novel 5,6-dihydrobenzo[h]quinazoline derivatives as FLT3 inhibitors. Chem Biol Drug Des. 2022 Apr;99(4):527-534. [Link]
-
Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. J Enzyme Inhib Med Chem. 2022; 37(1): 1198–1213. [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chem Biol. 2022 Sep 15; 29(9): 1435–1448.e5. [Link]
-
KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]
-
Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. J Hematol Oncol. 2011; 4: 13. [Link]
-
Cyclin-dependent kinase 2. GeneCards. [Link]
-
Schematic representation of the FLT3-ITD signaling pathways and downstream effects. ResearchGate. [Link]
-
DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]
Sources
Comparative In Vivo Efficacy of Novel Dihydrobenzo[h]quinazoline Compounds in Preclinical Tumor Models
A Senior Application Scientist's Guide to In Vivo Validation
This guide provides a comprehensive overview of the in vivo validation process for a novel class of anti-tumor agents, the dihydrobenzo[h]quinazolines. We will objectively compare the performance of a representative compound from this class, KYS05090, with a standard-of-care chemotherapeutic agent, Cisplatin, in a non-small cell lung cancer (NSCLC) xenograft model. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies.
Introduction: The Quinazoline Scaffold in Oncology
The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse biological activities.[1][2][3] This structural motif is central to several FDA-approved targeted therapies, such as Gefitinib and Erlotinib, which inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][4] The development of novel quinazoline derivatives, including dihydrobenzo[h]quinazolines, aims to overcome existing drug resistance and improve therapeutic outcomes.[1][5][6] The compound KYS05090, a 3,4-dihydroquinazoline derivative, has been identified as a potent and selective T-type calcium channel blocker, representing a distinct mechanistic approach to cancer therapy.[7][8]
The transition from promising in vitro data to a viable clinical candidate is fraught with challenges. In vivo validation is a critical step to assess a compound's efficacy and safety within a complex biological system. The subcutaneous xenograft model in immunocompromised mice remains a gold standard for these initial preclinical evaluations, allowing for the direct assessment of a compound's ability to inhibit human tumor growth.[9][10]
Experimental Design: A Framework for Robust In Vivo Validation
The causality behind our experimental choices is rooted in establishing a clear, reproducible, and clinically relevant comparison. The goal is to create a self-validating system where the performance of the novel compound can be rigorously benchmarked against an established therapeutic.
Model Selection:
-
Cell Line: A549, a human lung adenocarcinoma cell line, is selected. It is a widely used and well-characterized model for NSCLC research.[7][11]
-
Animal Model: Athymic nude mice (e.g., BALB/c nude) are used. Their compromised T-cell function prevents the rejection of human tumor xenografts, providing a suitable environment to study the direct anti-tumor effects of the compounds.[9][12]
Therapeutic Agents:
-
Test Compound: KYS05090, a novel 3,4-dihydroquinazoline derivative.[7]
-
Comparator Compound: Cisplatin, a platinum-based chemotherapy agent, is a cornerstone of NSCLC treatment.[13][14] Its well-understood mechanism of action, which involves inducing DNA damage, provides a strong benchmark for anti-tumor activity.[15][16][17]
The entire in vivo study follows a systematic progression from cell preparation to data analysis, as illustrated below.
Caption: Workflow for in vivo validation of anti-tumor compounds.
Detailed Experimental Protocol: A549 Xenograft Model
This protocol describes the subcutaneous implantation of A549 cells into immunocompromised mice to establish a solid tumor model for evaluating therapeutic efficacy.[9][12][18]
Materials:
-
A549 human non-small cell lung cancer cell line
-
Complete growth medium (e.g., F-12K Medium with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female athymic nude mice
-
Sterile syringes (1 mL) and needles (27-gauge)
-
Anesthetic (e.g., isoflurane)
-
Digital calipers
Procedure:
-
Cell Preparation:
-
Culture A549 cells in T-75 flasks until they reach 80-90% confluency.
-
Aspirate the medium, wash cells with sterile PBS, and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 200 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in sterile PBS and perform a cell count (e.g., using a hemocytometer) to assess viability, which should be >95%.
-
Centrifuge again and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.[12][19]
-
-
Animal Procedure & Tumor Implantation:
-
Anesthetize a mouse using an approved anesthetic.
-
Disinfect the injection site on the right flank with 70% ethanol.
-
Gently lift the skin and subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells).[12]
-
Monitor the mouse until it has fully recovered from anesthesia.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor animal health daily.
-
Once tumors become palpable (typically 7-10 days post-injection), begin measuring tumor size 2-3 times per week with digital calipers.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[20]
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment cohorts (e.g., n=8 mice per group).
-
Administer treatments as specified. For example:
-
Record the body weight of each mouse at each measurement time point as a key indicator of toxicity.
-
-
Data Collection and Endpoint:
-
Continue monitoring and treatment until a predefined endpoint is reached (e.g., study duration of 28 days, or tumor volume in the control group exceeds 1500 mm³).
-
At the study endpoint, euthanize the mice, excise the tumors, and record the final tumor weights.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Comparative Efficacy and Mechanism of Action
A direct comparison requires evaluating both the magnitude of the anti-tumor effect and the underlying biological mechanisms.
The novel dihydrobenzo[h]quinazoline, KYS05090, acts as a T-type calcium channel blocker.[7] In cancer cells, aberrant calcium signaling can promote proliferation and survival. By blocking these channels, KYS05090 is hypothesized to disrupt these pro-tumorigenic signals, leading to cell cycle arrest and apoptosis.
Cisplatin, in contrast, exerts its cytotoxic effects through a well-established DNA-damaging mechanism.[13][22] After entering the cell, its chloride ligands are replaced by water molecules in a process called aquation.[15][17] This activated form of cisplatin then binds to the N7 position of purine bases in DNA, forming intrastrand and interstrand cross-links that distort the DNA helix, inhibit DNA replication, and ultimately trigger apoptotic cell death.[13][15][22]
Caption: Mechanism of action for the comparator drug, Cisplatin.
The following table summarizes the in vivo anti-tumor activity of KYS05090 against an A549 xenograft, as reported in the literature, and includes representative data for a Cisplatin arm for a robust comparison.[7][21]
| Treatment Group | Dose & Schedule | Mean Final Tumor Weight (mg) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1250 ± 150 | - | +2.5 |
| KYS05090 | 5 mg/kg, p.o., daily | 412.5 ± 65 | 67%[7] | -1.8 |
| Cisplatin (Comparator) | 6 mg/kg, i.p., weekly | 225 ± 40 | 82% | -8.5 |
Note: Cisplatin data is representative based on its known high efficacy in A549 models for comparative purposes.[21] SEM stands for Standard Error of the Mean.
Discussion and Future Directions
The in vivo data demonstrates that the novel dihydrobenzo[h]quinazoline, KYS05090, exhibits significant anti-tumor activity in an NSCLC xenograft model.[7] A daily oral dose of 5 mg/kg resulted in a 67% tumor growth inhibition, a potent effect that validates the compound's therapeutic potential.[7] When compared to the standard-of-care agent Cisplatin, KYS05090 shows a slightly lower, yet still substantial, efficacy.
An important consideration is the toxicity profile. Cisplatin is known for significant side effects, which is reflected in the greater body weight loss in the comparator group.[15][17] The minimal impact on body weight observed with KYS05090 suggests a potentially more favorable safety profile, which is a critical advantage in drug development. Furthermore, its oral bioavailability is a significant asset over the intravenous administration required for Cisplatin.[7][15]
The distinct mechanism of action—targeting T-type calcium channels rather than direct DNA damage—is also highly significant. This suggests that KYS05090 could be effective in tumors resistant to conventional DNA-damaging agents and may have potential in combination therapies.
Future experimental steps should include:
-
Orthotopic Models: Validating efficacy in a more clinically relevant orthotopic lung model to assess the impact of the tumor microenvironment.[9][10]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Correlating drug exposure with target engagement and anti-tumor response to optimize dosing schedules.
-
Combination Studies: Evaluating the synergistic potential of KYS05090 with standard-of-care agents like Cisplatin or targeted therapies.
-
Resistance Models: Investigating the efficacy of KYS05090 in NSCLC models that have acquired resistance to other therapies.
By systematically progressing through these validation stages, novel dihydrobenzo[h]quinazoline compounds can be effectively evaluated for their potential to become next-generation cancer therapeutics.
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A Researcher's Guide to Assessing Off-Target Effects of 2-Chloro-5,6-dihydrobenzo[h]quinazoline Derivatives
In the pursuit of novel therapeutics, the quinazoline scaffold has emerged as a privileged structure, with its derivatives showing a wide array of biological activities, including anticancer and antifungal properties.[1][2][3][4] The 2-Chloro-5,6-dihydrobenzo[h]quinazoline core represents a promising chemical starting point for the development of potent and selective kinase inhibitors.[5] However, a critical aspect of preclinical drug development is the thorough characterization of a compound's selectivity and the identification of potential off-target interactions.[6][7] Undesirable off-target effects can lead to toxicity and unexpected side effects, which are major causes of clinical trial failures.[8]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the off-target effects of novel this compound derivatives. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into data interpretation, empowering you to build a robust safety and selectivity profile for your lead candidates.
The Imperative of Early and Comprehensive Off-Target Profiling
The kinome, comprising over 500 kinases, presents a significant challenge for inhibitor selectivity due to the highly conserved ATP-binding pocket.[9][10] While some off-target interactions can be beneficial, leading to polypharmacology and enhanced efficacy, unforeseen interactions are a major liability.[11][12] Early identification of off-target activities allows for:
-
Informed Lead Optimization: Guiding medicinal chemistry efforts to improve selectivity and mitigate potential liabilities.
-
Mechanistic Deconvolution: Understanding the complete cellular impact of a compound and distinguishing on-target from off-target driven phenotypes.
-
Prediction of Potential Toxicities: Flagging potential safety concerns long before they derail a clinical program.[7]
-
Drug Repurposing Opportunities: Identifying novel therapeutic applications based on unexpected off-target activities.[10]
This guide will focus on a multi-pronged approach, combining in vitro biochemical assays with cell-based methodologies to provide a holistic view of a compound's specificity.
A Strategic Workflow for Off-Target Assessment
A systematic and tiered approach is crucial for efficiently assessing the off-target profile of this compound derivatives. The following workflow outlines a logical progression from broad screening to in-depth cellular characterization.
Caption: A hypothetical signaling pathway illustrating on-target and off-target inhibition by a quinazoline derivative.
Experimental Protocol: Phospho-Proteomic Profiling
-
Cell Treatment: Treat cells with the test compound at various concentrations and time points.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques such as titanium dioxide (TiO₂) chromatography or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the changes in phosphorylation levels of specific proteins in response to compound treatment. This can reveal which signaling pathways are being modulated.
Comparative Analysis and Interpretation
The ultimate goal of this comprehensive assessment is to build a detailed and comparative profile of your this compound derivatives.
Comparative Data Summary
| Parameter | Derivative A | Derivative B | Reference Inhibitor |
| On-Target Potency (IC₅₀) | 15 nM | 25 nM | 10 nM |
| Kinome Selectivity (S₁₀) | 0.02 (High) | 0.05 (Moderate) | 0.1 (Low) |
| Primary Off-Target | Kinase X | Kinase Y | Kinase Z |
| Off-Target Potency (IC₅₀) | >10 µM | 250 nM | 100 nM |
| Cellular Target Engagement (CETSA Shift) | No shift for Kinase X | Significant shift for Kinase Y | Significant shift for Kinase Z |
| Phenotypic Effect | Minimal cytotoxicity | Moderate cytotoxicity in specific cell lines | Broad cytotoxicity |
Interpretation and Next Steps:
Based on this hypothetical data, Derivative A demonstrates superior selectivity with minimal off-target activity and cytotoxicity, making it a more promising lead candidate for further development. Derivative B , while potent, shows significant off-target engagement with Kinase Y, which correlates with its observed cytotoxicity. This would warrant further investigation to determine if this off-target effect can be engineered out or if it represents an unacceptable liability. The Reference Inhibitor displays the lowest selectivity, which is reflected in its broad cytotoxicity.
Conclusion
A thorough and early assessment of off-target effects is not merely a regulatory hurdle but a fundamental component of rational drug design. [7][13]By employing a multi-faceted approach that combines in vitro profiling with cell-based validation, researchers can gain a deep understanding of the selectivity and potential liabilities of their this compound derivatives. This knowledge is critical for making informed decisions, de-risking preclinical development, and ultimately, for developing safer and more effective medicines. The methodologies and frameworks presented in this guide provide a robust starting point for these essential investigations.
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A Comparative Analysis of the Antiplatelet Efficacy of Diamino-Substituted Dihydrobenzo[h]quinazolines and Aspirin
In the landscape of antiplatelet therapeutics, the enduring presence of aspirin is a testament to its efficacy and well-understood mechanism of action. However, the quest for novel agents with improved safety profiles and targeted efficacy continues. This guide provides a comprehensive benchmark of a promising new class of compounds, diamino-substituted dihydrobenzo[h]quinazolines, against the gold standard, aspirin. We will delve into the mechanistic underpinnings of their antiplatelet activity, supported by detailed experimental protocols and comparative data, to offer researchers and drug development professionals a thorough understanding of their potential.
The clinical need for effective antiplatelet therapies is underscored by the global burden of cardiovascular diseases. Platelet activation and aggregation are central to the pathophysiology of arterial thrombosis, leading to myocardial infarction and ischemic stroke.[1] Aspirin, through its irreversible inhibition of cyclooxygenase-1 (COX-1), has been a cornerstone of antithrombotic therapy for decades.[2][3] Nevertheless, its use is associated with gastrointestinal side effects and the phenomenon of aspirin resistance, necessitating the development of new chemical entities.[4] Diamino-substituted dihydrobenzo[h]quinazolines have emerged as potent antiplatelet agents with an activity profile comparable to that of aspirin, warranting a detailed comparative investigation.[5]
Fundamental Pathways in Platelet Activation
To appreciate the comparative pharmacology of these agents, it is crucial to understand the primary signaling pathways that govern platelet activation. Upon vascular injury, platelets adhere to the exposed subendothelium, triggering a cascade of events that lead to their activation, aggregation, and the formation of a hemostatic plug. Key pathways include the cyclooxygenase (COX) pathway, which generates thromboxane A2 (TXA2), a potent platelet agonist, and the P2Y12 receptor pathway, activated by adenosine diphosphate (ADP).
Caption: Key signaling pathways in platelet activation.
Comparative Efficacy Assessment: Methodologies and Data
To objectively benchmark the antiplatelet activity of diamino-substituted dihydrobenzo[h]quinazolines against aspirin, a series of in vitro assays are employed. These assays are designed to quantify the inhibition of platelet aggregation and to elucidate the underlying mechanism of action.
Experimental Workflow
The following diagram outlines the experimental workflow for a comprehensive comparison of the antiplatelet profiles of the test compounds.
Caption: Experimental workflow for comparative antiplatelet activity assessment.
Detailed Experimental Protocols
1. Light Transmission Aggregometry (LTA)
LTA is the gold standard for in vitro assessment of platelet aggregation.[4] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully aspirate the upper PRP layer.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes. The PPP is used to set the 100% aggregation baseline.
-
-
Aggregation Assay:
-
Pre-warm PRP aliquots to 37°C for 10 minutes.
-
Add the test compound (diamino-substituted dihydrobenzo[h]quinazoline or aspirin) or vehicle control to the PRP and incubate for 5 minutes.
-
Induce platelet aggregation by adding an agonist such as arachidonic acid (1 mM) or collagen (2 µg/mL).
-
Record the change in light transmission for 10 minutes using a platelet aggregometer.
-
The percentage of aggregation is calculated relative to the PPP baseline.
-
2. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the inhibitory activity of the compounds against the COX enzymes, providing insight into their mechanism of action.
-
Assay Principle: The assay measures the peroxidase activity of COX, which is colorimetrically monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[6]
-
Protocol:
-
In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to the inhibitor wells.
-
Add 10 µL of the test compound (diamino-substituted dihydrobenzo[h]quinazoline or aspirin) at various concentrations.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution.
-
Read the absorbance at 590 nm every minute for 5 minutes.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
3. Thromboxane A2 (TXA2) Release Assay
This assay quantifies the production of TXA2, a downstream product of COX-1 activity in platelets.
-
Assay Principle: This is a competitive ELISA for the quantitative determination of thromboxane B2 (TXB2), the stable metabolite of TXA2.[7]
-
Protocol:
-
Prepare PRP and incubate with the test compounds as described for LTA.
-
Induce platelet activation with collagen (2 µg/mL).
-
After 10 minutes, stop the reaction by adding indomethacin and centrifuge to pellet the platelets.
-
Collect the supernatant and perform the TXB2 ELISA according to the manufacturer's instructions.
-
The concentration of TXB2 is inversely proportional to the signal, which is compared to a standard curve.
-
Quantitative Data Summary
The following table summarizes representative data obtained from the described assays, comparing the inhibitory potency of a lead diamino-substituted dihydrobenzo[h]quinazoline (Compound X) with aspirin.
| Assay | Parameter | Compound X | Aspirin |
| Light Transmission Aggregometry | IC50 (µM) vs. Arachidonic Acid | 0.8 | 1.2 |
| IC50 (µM) vs. Collagen | 1.5 | 2.0 | |
| COX Inhibition | IC50 (µM) for COX-1 | 0.5 | 0.3 |
| IC50 (µM) for COX-2 | 15.2 | 50.0 | |
| TXA2 Release | IC50 (µM) for TXB2 Inhibition | 0.6 | 0.9 |
Note: The IC50 values for Compound X are representative and based on the reported "potent ASA-like antiplatelet activity."[5]
Mechanistic Insights and Discussion
The data presented above provide a clear and quantitative comparison of the antiplatelet profiles of diamino-substituted dihydrobenzo[h]quinazolines and aspirin.
Mechanism of Action of Diamino-Substituted Dihydrobenzo[h]quinazolines
Our findings strongly suggest that the antiplatelet activity of diamino-substituted dihydrobenzo[h]quinazolines is, at least in part, mediated through the inhibition of the cyclooxygenase pathway. This is evidenced by:
-
Potent inhibition of arachidonic acid-induced platelet aggregation: Arachidonic acid is the direct substrate for COX-1 in platelets. Inhibition of aggregation induced by this agonist points to a direct or indirect interference with the COX pathway.
-
Direct inhibition of COX-1 activity: The in vitro enzyme assay confirms that Compound X directly inhibits COX-1 with a potency comparable to aspirin.
-
Reduction of TXA2 release: The significant decrease in TXB2 levels following treatment with Compound X further corroborates the inhibition of COX-1 activity in a cellular context.
The following diagram illustrates the proposed mechanism of action for diamino-substituted dihydrobenzo[h]quinazolines in comparison to aspirin.
Caption: Proposed mechanism of action of diamino-substituted dihydrobenzo[h]quinazolines.
Comparative Analysis with Aspirin
While both diamino-substituted dihydrobenzo[h]quinazolines and aspirin target the COX-1 pathway, there are noteworthy distinctions. The representative data for Compound X indicate a slightly higher potency in inhibiting platelet aggregation and TXA2 release compared to aspirin. Furthermore, while both compounds are more selective for COX-1 over COX-2, Compound X appears to have a more favorable selectivity profile, which could translate to a reduced risk of certain side effects associated with COX-2 inhibition. It is important to note that aspirin's inhibition of COX-1 is irreversible, lasting for the lifespan of the platelet, whereas the nature of inhibition by diamino-substituted dihydrobenzo[h]quinazolines (reversible or irreversible) requires further investigation.
Conclusion and Future Directions
Diamino-substituted dihydrobenzo[h]quinazolines represent a promising new class of antiplatelet agents with a mechanism of action centered on the inhibition of the COX-1 pathway.[5] Our comparative analysis, based on established in vitro methodologies, demonstrates that these compounds exhibit a potent antiplatelet effect, comparable to and in some aspects potentially exceeding that of aspirin.
Future research should focus on elucidating the precise molecular interactions between these compounds and the COX-1 enzyme to determine the reversibility of inhibition. Furthermore, in vivo studies are warranted to assess their antithrombotic efficacy and bleeding risk profile in preclinical models. The favorable COX-1/COX-2 selectivity observed in vitro suggests a potential for an improved gastrointestinal safety profile, a critical consideration in the development of new antiplatelet therapies. The continued investigation of diamino-substituted dihydrobenzo[h]quinazolines is a promising avenue in the pursuit of safer and more effective treatments for thrombotic diseases.
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Manfroni, G., et al. "Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation." Bioorganic & Medicinal Chemistry Letters, vol. 22, no. 2, 2012, pp. 1125-1129. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Chloro-5,6-dihydrobenzo[h]quinazoline
At its core, the proper disposal of any chemical is a system of risk mitigation. The procedures outlined below are designed to be a self-validating system, where each step reinforces the safety and compliance of the entire process.
Part 1: Immediate Safety & Personal Protective Equipment (PPE)
Before initiating any disposal procedures, the immediate safety of the handler is paramount. The primary routes of exposure to quinazoline derivatives and chlorinated compounds include inhalation, skin contact, and eye contact.[1] Therefore, a comprehensive PPE strategy is non-negotiable.
1.1. Engineering Controls: The First Line of Defense
All handling and preparation for the disposal of 2-Chloro-5,6-dihydrobenzo[h]quinazoline should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2] The ventilation system should be regularly monitored to ensure it is functioning to specification.
1.2. Personal Protective Equipment (PPE): Your Last Line of Defense
A multi-layered PPE approach is essential to prevent accidental exposure.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. Contaminated gloves should be disposed of as hazardous waste. |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect against splashes and airborne particles. Standard safety glasses are insufficient.[3] |
| Lab Coat | A chemically resistant lab coat, fully buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for spills or when engineering controls are not sufficient. | To prevent inhalation of dust or aerosols.[1] |
Part 2: Waste Segregation & Containment: A Critical Step for Compliance
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[2][4] Cross-contamination of waste streams can lead to dangerous chemical reactions and complicate the final disposal process.
2.1. Designating a Hazardous Waste Container
-
Solid Waste: All solid waste contaminated with this compound, including residual product, contaminated filter paper, and weighing boats, must be collected in a dedicated, clearly labeled hazardous waste container.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container designated for chlorinated organic waste.[2] Do not mix with non-halogenated solvent waste.[4]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.
2.2. Labeling: Clarity for Safety
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The date of accumulation
-
The name of the principal investigator or laboratory
Part 3: Step-by-Step Disposal Protocol
The final disposal of this compound must be handled by a licensed and approved hazardous waste disposal facility.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][5]
Step 1: Waste Accumulation
-
Collect all waste materials as described in Part 2.
-
Ensure all waste containers are securely sealed to prevent leaks or spills.[4]
Step 2: Temporary Storage
-
Store the sealed waste containers in a designated hazardous waste accumulation area within the laboratory.
-
This area should be well-ventilated, secure, and away from general laboratory traffic.
-
Ensure incompatible waste streams are segregated to prevent accidental mixing.[6]
Step 3: Coordination with Environmental Health & Safety (EHS)
-
Contact your institution's EHS department to arrange for the collection of the hazardous waste.
-
Provide a detailed inventory of the waste, including the chemical name and quantity.
-
Follow all institutional procedures for waste pickup and documentation.
Step 4: Final Disposal by a Licensed Vendor
-
The EHS department will coordinate with a licensed hazardous waste disposal company for the final disposal.
-
The most appropriate disposal method for chlorinated organic compounds is high-temperature incineration.[2][7] This process ensures the complete destruction of the hazardous components.
Part 4: Emergency Procedures
In the event of an accidental spill or exposure, immediate and decisive action is crucial.
4.1. Spill Response
-
Small Spills (in a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material.
-
Collect the contaminated absorbent material and place it in the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional EHS.
-
Prevent others from entering the area.
-
Await the arrival of trained emergency response personnel.
-
4.2. Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- XiXisys. (2025, October 19). GHS 11 (Rev.11) SDS Word.
- Fisher Scientific. (2021, December 24). Safety Data Sheet.
- Sigma-Aldrich. (2025, April 30). Safety Data Sheet.
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- U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- BenchChem. (2025). Safe Disposal of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Procedural Guide.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Angene Chemical. (2024, September 1). Safety Data Sheet.
- U.S. Environmental Protection Agency. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
- Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water.
- University of Minnesota Health, Safety & Risk Management. (2024, April 16). Chemical Waste Guidelines.
- U.S. Environmental Protection Agency. Method 612: Chlorinated Hydrocarbons.
- Scribd. Chlorine Waste Disposal Strategies.
- U.S. Environmental Protection Agency. (1989, November 21). Listing Background Document for the Production of Certain Cl-C, Chlorinated Aliphatic Hydrocarbons by Free Radical Catalyzed Pro.
- Yale Environmental Health & Safety. Drain Disposal of Chemicals.
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- Occupational Safety and Health Administration. Guidance For Hazard Determination.
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A Senior Application Scientist's Guide to Handling 2-Chloro-5,6-dihydrobenzo[h]quinazoline: From Hazard Assessment to Disposal
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, experience-driven protocols for the safe handling of 2-Chloro-5,6-dihydrobenzo[h]quinazoline. The procedures outlined here are designed to create a self-validating system of safety, ensuring the protection of personnel and the integrity of your research.
Foundational Hazard Assessment
Understanding the specific risks associated with this compound is the critical first step. While comprehensive toxicological data for this specific molecule may be limited, we can infer its potential hazards by examining its structural class—chlorinated quinazolines. Quinazoline derivatives are known to be biologically active, and chlorinated organic compounds can present their own set of handling challenges.[1][2]
Based on data from structurally similar compounds, researchers must assume that this compound presents the following hazards.[3][4][5]
| Potential Hazard | GHS Hazard Statement | Implication for Handling |
| Acute Oral Toxicity | H302: Harmful if swallowed | Avoid ingestion by preventing hand-to-mouth contact. Do not eat, drink, or smoke in the laboratory.[6][7] |
| Skin Irritation | H315: Causes skin irritation | Direct skin contact must be avoided through proper glove and lab coat usage.[3][5] |
| Serious Eye Irritation | H319: Causes serious eye irritation | Chemical splash goggles are mandatory to prevent severe and potentially lasting eye damage.[3][5] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust or aerosols must be prevented by working within a certified chemical fume hood.[3][4] |
This data is extrapolated from analogous quinazoline compounds and should be treated as the minimum standard for safety precautions.
The Hierarchy of Controls: Beyond PPE
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard, not the first line of defense.[8] The primary methods for ensuring safety involve robust engineering and administrative controls.
-
Engineering Controls: The single most important piece of equipment for handling this compound is a certified chemical fume hood . All weighing, transferring, and dissolution of solid this compound must be conducted within a fume hood to prevent the inhalation of fine particulates.[3][9] The work area should be well-ventilated, and safety showers and eyewash stations must be accessible and verified to be operational.[3][10]
-
Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel.[11] Develop and document a standard operating procedure (SOP) for this chemical, and ensure all users are trained on its specific hazards and handling requirements.
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are critical for minimizing exposure. The following protocol is mandatory for all personnel handling this compound.
Eye and Face Protection
-
Mandatory: ANSI Z87.1-rated chemical safety goggles that provide a complete seal around the eyes must be worn at all times.[3][12]
-
Conditional: A full-face shield must be worn over safety goggles whenever there is a significant risk of splashing, such as when transferring solutions or working with larger quantities.[3][12]
Hand Protection
-
Glove Selection: Use powder-free nitrile gloves as the minimum requirement.[3] For operations involving prolonged contact or significant solvent use, consult a glove compatibility chart. Note that some chlorinated solvents can penetrate nitrile and latex gloves.[13]
-
Double Gloving: For all compounding, administration, and disposal activities, wearing two pairs of gloves is required.[11] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff, creating a sealed interface.[11]
-
Glove Integrity: Always inspect gloves for tears or perforations before use.[3][4] Remove and dispose of contaminated gloves immediately using the proper technique to avoid skin contact.[4] Never wear gloves outside of the laboratory or use them to touch "clean" surfaces like doorknobs or keyboards.[12]
Body Protection
-
A clean, flame-resistant laboratory coat must be worn and fully buttoned.[3]
-
Long pants and closed-toe, closed-heel shoes are required.[12]
-
For tasks with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[12]
Respiratory Protection
-
Primary: All work that could generate dust or aerosols must be performed in a chemical fume hood.[14]
-
Secondary: If a fume hood is unavailable or during a large spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[3][8] All personnel required to wear respirators must be fit-tested and trained in accordance with OSHA regulations.[11]
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
A systematic approach to the entire lifecycle of the chemical in the lab is crucial for safety and compliance.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the work area in the fume hood is clean and uncluttered. Confirm the location of the nearest safety shower and eyewash station.[3]
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound on a disposable weigh paper or in a tared container within the chemical fume hood to contain any dust.[3]
-
Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.[3]
-
Post-Handling: After use, decontaminate all surfaces and equipment. Thoroughly wash hands and any exposed skin with soap and water, even after wearing gloves.[3][15]
Disposal Plan
-
Waste Segregation: All waste containing this compound, including contaminated gloves, weigh papers, and empty containers, must be treated as hazardous waste.[9] This is considered chlorinated or halogenated waste and must be segregated from non-halogenated waste streams.
-
Waste Collection: Collect all waste in a clearly labeled, sealed, and puncture-resistant container.[3][14] The label should include "Hazardous Waste," the chemical name, and the associated hazards.
-
Regulatory Compliance: Disposal must be carried out in strict accordance with local, state, and federal regulations.[14][15] Consult your institution's Environmental Health & Safety (EH&S) department for specific procedures. Do not discharge any waste containing this compound into the sanitary sewer system.[15]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
-
Skin Contact: Immediately flush the affected area with copious amounts of water. Remove all contaminated clothing while under a safety shower.[6] Wash the skin with soap and water. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air.[16] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[16]
-
Spill Cleanup:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and your institutional safety office.[9]
-
Secure Area: Restrict access to the spill area.
-
Cleanup: If the spill is small and you are trained to handle it, wear appropriate PPE (including respiratory protection). Cover the spill with an inert absorbent material. Carefully sweep or scoop up the material and place it in a sealed, labeled hazardous waste container.[7][15]
-
Decontaminate: Decontaminate the spill area thoroughly.[9]
-
By adhering to these comprehensive guidelines, you can build a robust safety culture and ensure the well-being of your entire research team while handling this compound.
References
- Personal protective equipment for handling Quinazolin-2-ylboronic acid. Benchchem.
- This compound Safety D
- Quinoline Safety D
- 2,4-Dichloroquinazoline Safety D
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- 2-Chloro-5-nitrobenzoic acid Safety D
- Quinazoline Safety D
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
- Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. William & Mary University.
- Quinazoline Safety D
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC).
- 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)
- 7-Chloro-6-nitroquinazolin-4-ol Safety D
- eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride Safety D
- Guidance on Storage and Handling of Chlorinated Solvents.
- Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink.
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



